Cy5 acid
Description
Fundamental Molecular Architecture of Carbocyanine Dyes
Carbocyanine dyes are characterized by a conjugated system comprising a polymethine chain linking two nitrogen-containing heterocyclic rings. researchgate.netresearchgate.net This delocalized pi electron system is responsible for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the spectrum. researchgate.net
The core of the Cy5 chromophore is a pentamethine chain, a five-carbon bridge with alternating double and single bonds. nih.govacs.orgresearchgate.net This chain connects two indole-derived heterocyclic rings. researchgate.netnih.govacs.org The length of this polymethine chain directly influences the dye's absorption and emission wavelengths; a pentamethine chain typically results in absorption and emission in the far-red to near-infrared spectrum, characteristic of Cy5. nih.govlumiprobe.com The indole (B1671886) rings serve as the electron-donating and accepting termini of the conjugated system. researchgate.net In the case of Cy5, these are typically 3,3-dimethyl-3H-indol-1-ium rings.
A key feature of Cy5 acid is the presence of a carboxylic acid (-COOH) functional group. broadpharm.compeg.ink This group serves as a versatile handle for covalent conjugation to biomolecules such as proteins, peptides, and nucleic acids. peg.inkbroadpharm.comaxispharm.com The carboxylic acid can be activated (e.g., to an NHS ester) to react with primary amines commonly found in lysine (B10760008) residues of proteins or at the N-terminus of peptides, forming stable amide bonds. fishersci.compeg.inkaxispharm.com The strategic placement of this carboxylic acid group, often at the end of an alkyl linker attached to one of the indole nitrogen atoms, is crucial for ensuring that the conjugation reaction proceeds efficiently and that the fluorescent properties of the dye are not significantly quenched upon binding to the target molecule. axispharm.comnih.gov The linker also helps to reduce steric hindrance during the bioconjugation process. axispharm.com
Synthetic Pathways for this compound: Classical and Contemporary Approaches
The synthesis of cyanine (B1664457) dyes, including this compound, typically involves the condensation of heterocyclic precursors containing reactive methyl groups with polymethine chain precursors. researchgate.netacs.orgresearchgate.net
A common classical approach for synthesizing pentamethine cyanine dyes like Cy5 involves the condensation of two equivalents of a substituted indolium salt (derived from indole) with a malondialdehyde precursor, such as malonaldehyde dianilide hydrochloride. acs.orgmdpi.comsciforum.net This reaction typically occurs under acidic conditions, often utilizing acetic anhydride (B1165640) and pyridine (B92270) or acetic acid. acs.orgmdpi.comsciforum.net Substituted indoles, including those functionalized with groups like sulfonic acid or linkers terminating in a carboxylic acid, are used as starting materials to introduce the desired functionalities into the final this compound structure. researchgate.netnih.govmdpi.com
Optimizing the synthesis of this compound and its derivatives is critical for achieving high yields, purity, and scalability. Factors such as reaction temperature, time, solvent system, and the choice of condensing agents can significantly impact the outcome. acs.orgmdpi.com For instance, the condensation reactions may require elevated temperatures, but the presence of certain functional groups, like the carboxylic acid or sulfonic acid moieties, can introduce instability under harsh conditions. acs.orgnih.gov Researchers have explored modular approaches where sensitive functional groups are introduced in the later stages of the synthesis to mitigate degradation. acs.orgresearchgate.netnih.gov Purification methods, such as column chromatography and precipitation, are essential to isolate the desired product from side products and unreacted starting materials. mdpi.comsciforum.net The optimization of purification protocols, sometimes leveraging the pH-dependent solubility of the dyes, is also crucial for obtaining high-purity this compound suitable for demanding applications like bioconjugation. acs.orgsciforum.netnih.gov
| Property | Value | Source |
| Excitation Maximum (approx.) | 646 nm / 649 nm / 650 nm / 642 nm | broadpharm.compeg.inkbroadpharm.comaxispharm.commdpi.comsciforum.netmedchemexpress.com |
| Emission Maximum (approx.) | 662 nm / 667 nm / 670 nm / 665 nm / 661 nm | broadpharm.compeg.inkbroadpharm.comaxispharm.commdpi.comsciforum.netmedchemexpress.com |
| Molar Extinction Coefficient | 250,000 - 271,000 M⁻¹cm⁻¹ | nih.govbroadpharm.combroadpharm.commdpi.com |
| Fluorescence Quantum Yield | 0.2 - 0.3 | nih.govbroadpharm.combroadpharm.com |
| Solubility (Sulfo-Cy5 acid) | Water, DMSO, DMF | lumiprobe.combroadpharm.comconju-probe.com |
| Solubility (Non-sulfonated this compound) | DMSO, DMF, DCM (limited water solubility) | broadpharm.comfishersci.comlumiprobe.comaxispharm.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H39ClN2O2 |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |
InChI Key |
SHDOHVMHEAVMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Chemical Structure and Synthetic Methodologies of Cy5 Acid and Its Derivatives
Synthetic Pathways for Cy5 Acid: Classical and Contemporary Approaches
Strategies for Selective Functionalization to Incorporate the Carboxylic Acid Group
Incorporating a carboxylic acid group selectively into the Cy5 scaffold typically involves synthetic routes that build the cyanine (B1664457) core with a pre-functionalized indolenine precursor or modify a pre-formed Cy5 structure. A modular approach is often preferred, where delicate functional groups, including the carboxylic acid, are introduced in the later stages of the synthesis to prevent their degradation under potentially harsh reaction conditions required for forming the cyanine chromophore acs.org.
One strategy involves synthesizing a carboxy-indolium precursor, which is an indolenine derivative already bearing the protected or free carboxylic acid group acs.org. This precursor is then condensed with a polyene-chain precursor and a second aza-heterocycle to form the asymmetric cyanine dye acs.org. The conventional method for cyanine dye preparation involves stepwise condensation reactions, which can require high temperatures that might affect temperature-sensitive functional groups acs.org. To circumvent this, optimized condensation reactions using activating agents, additives, and non-nucleophilic bases can be employed acs.org.
Another approach involves attaching the carboxylic acid group via N-alkylation of an indolenine precursor with a reagent containing a carboxylic acid or a protected carboxylic acid google.com. For instance, (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid has been synthesized as an intermediate for preparing carboxy cyanines google.com.
Solid-phase synthesis can also be utilized, allowing for the introduction of the Cy5-COOH moiety to peptides or other molecules while they are still attached to a resin nih.gov. This on-resin strategy can facilitate the production of larger quantities of labeled molecules and allows for site-specific labeling nih.gov. Activating the carboxylic acid group with coupling reagents like HATU is often necessary for efficient conjugation in solid-phase synthesis nih.govaxispharm.com.
Rational Design and Synthesis of this compound Analogues for Tuned Properties
Rational design and synthesis play a crucial role in developing this compound analogues with improved or tailored properties for specific applications nih.gov. Modifications to the basic Cy5 structure, including the introduction of different substituents and functional groups, can influence photophysical characteristics such as absorption and emission wavelengths, molar absorptivity, Stokes shift, quantum yield, and photostability nih.govacs.orgnih.gov.
Photostability and quantum yield are critical parameters for fluorescent dyes, especially in applications requiring prolonged excitation or high sensitivity. Modifications to the Cy5 scaffold can significantly impact these properties.
Introducing sulfonate groups is a common strategy to enhance water solubility and prevent dye aggregation, which can lead to fluorescence self-quenching and reduced quantum yield researchgate.net. Studies have shown that increasing the number of sulfoalkyl groups can correlate directly with improved fluorescence quantum yields and photostabilities researchgate.net. For example, sulfo-Cy5 analogues generally exhibit better water solubility and photostability compared to their non-sulfonated counterparts researchgate.net.
Rigidifying the polymethine chain through the incorporation of a cyclohexenyl ring can also increase photostability and fluorescence quantum yield by minimizing non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) researchgate.netuclan.ac.uk.
Substituents on the indolenine rings can also influence photophysical properties. Varying substituents at the 5,5′-positions of the indolenine rings, including groups like n-hexyloxy, triethylene glycol monomethylether, tert-butyl, and chloro groups, can tune absorption and emission properties, Stokes shift, and fluorescence quantum yield acs.orgnih.gov. Electron-donating or withdrawing groups on the indolenine nitrogen atoms can affect photostability uclan.ac.uk.
Data on the photophysical properties of this compound and its analogues can be compared to understand the effect of structural modifications. For instance, sulfo-Cy5 carboxylic acid has an absorption maximum at 646 nm and an emission maximum at 661 nm in aqueous media, with a molar extinction coefficient of 125,000 M-1cm-1 and a quantum yield of 0.28 researchgate.net.
Beyond the carboxylic acid group, introducing other orthogonal functional groups onto the Cy5 scaffold allows for multi-labeling strategies and advanced conjugation chemistries. Orthogonal functional groups are those that react selectively with their corresponding partners without interfering with other functional groups present on the molecule rsc.orgglenresearch.com.
Examples of orthogonal functional groups that can be incorporated include azides and alkynes, which are key components in bioorthogonal click chemistry reactions nih.govrsc.org. These groups allow for highly specific labeling of molecules, even in complex biological environments nih.govrsc.org. A modular synthetic approach can facilitate the introduction of these groups in the final synthesis steps acs.org.
Heterobifunctional cyanine dyes containing a carboxylic acid (or a derivative like an NHS ester) for conjugation to amines and another functional group like an azide (B81097) or alkyne for click chemistry enable the attachment of the dye to two different molecules or sites acs.orgnih.gov. This is particularly useful for creating probes for Förster Resonance Energy Transfer (FRET) studies or for attaching the dye to molecules that require different conjugation strategies nih.govrsc.orgnih.gov.
The carboxylic acid group itself can be activated to form reactive esters, such as N-hydroxysuccinimide (NHS) esters, tetrafluorophenol (TFP) esters, or sulfo-TFP esters, which readily react with primary amines under mild conditions axispharm.comlumiprobe.com. This is a common method for conjugating this compound to proteins, peptides, or amine-modified oligonucleotides nih.govaxispharm.com.
The Cy5 scaffold, with its tunable photophysical properties and the ability to incorporate various functional groups, serves as a valuable platform for synthesizing environment-sensitive and activatable fluorescent probes. These probes exhibit changes in their fluorescence properties (e.g., intensity, wavelength, lifetime) in response to specific environmental changes or the presence of particular analytes or enzymatic activity nih.gov.
Environment-sensitive Cy5 probes can be designed to respond to factors such as pH, polarity, or the presence of ions researchgate.netcore.ac.uk. For instance, incorporating a pH-sensitive moiety into the Cy5 structure can lead to probes whose fluorescence changes with pH variations researchgate.net.
Activatable probes are typically designed in a quenched state and become fluorescent upon interaction with a specific target or enzyme. This can be achieved by incorporating a quenching moiety near the Cy5 fluorophore, which is cleaved or altered by the target, restoring fluorescence nih.gov. The carboxylic acid group or other functional handles on this compound can be used to attach targeting ligands or substrates for enzymes, enabling targeted activation of fluorescence acs.orgresearchgate.net.
For example, Cy5 has been used in the development of probes that exhibit enhanced fluorescence upon binding to specific targets researchgate.net. The rational design involves understanding the structure-property relationships to predict how modifications will influence the probe's response to its environment or activation event nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sulfo-Cy5 acid | 91811031 |
| Cy5-PEG6-acid | 86276385 |
| Cy5 carboxylic acid | 195867-59-5 (inner salt), 1032678-07-1 (chloride), 766503-38-2 (without anion) axispharm.com |
| Sulfo-Cy5 carboxylic acid TEA | Not readily available in search results |
| Sulfo-Cy5.5 carboxylic acid | 2183440-69-7 broadpharm.com |
| (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid | Not readily available in search results, mentioned as intermediate google.com |
| CyAM-5 acid | Not readily available in search results, mentioned as a derivative nih.gov |
Interactive Data Tables:
Photophysical Principles and Mechanistic Investigations of Cy5 Acid Fluorescence
Electronic Transitions and Absorption-Emission Processes in Cyanine (B1664457) Dyes
Cyanine dyes are characterized by a charged π-conjugated system with an odd number of sp2 carbon atoms, capped by electronegative centers, typically nitrogen nih.gov. The electronic transitions in these dyes, specifically the S0 → S1 transition, are often described as π–π* transitions of the conjugated system mit.edumdpi.com. This transition gives rise to a characteristic intense and sharp absorption band, often accompanied by a shoulder at higher energy nih.govresearchgate.net. The large molar extinction coefficients typical of cyanine dyes are related to the delocalization of electrons involved in this transition acs.org.
Upon excitation, the molecule can return to the ground state by emitting a photon, a process known as fluorescence nih.gov. The absorption and emission spectra of cyanine dyes are often mirror images of each other, with a shift between the absorption and emission maxima known as the Stokes shift researchgate.net.
Factors Influencing Absorption and Emission Maxima, Including Solvent Polarity and pH
The spectral characteristics of cyanine dyes, including their absorption and emission maxima, can be influenced by their molecular environment. Solvent polarity can play a role, although for some cyanine dyes, the effect of polar solvation on absorption and emission solvatochromism can be marginal mdpi.comacs.org. However, studies have shown that the polarity of the solvent can influence the transition between dipolar and cyanine-like states, affecting spectral properties nih.gov. In protic solvents, hypsochromic shifts (to shorter wavelengths) in the absorption maxima have been observed with increasing polarity, while bathochromic shifts (to longer wavelengths) can occur with decreasing polarity in aprotic solvents researchgate.net.
The pH of the environment can also impact the absorption and fluorescence properties of cyanine dyes, particularly for those with ionizable groups. Changes in pH can lead to protonation or deprotonation events that alter the electronic structure and thus the spectral characteristics nih.govnih.gov. For example, pH-sensitive cyanine dyes have been developed that show changes in absorption and fluorescence depending on the protonation state of the molecule nih.govnih.gov.
Phenomena of J- and H-Aggregate Formation and Their Impact on Spectral Characteristics
Cyanine dyes can self-assemble in solution to form aggregates, primarily J-aggregates and H-aggregates rsc.orgscispace.com. These aggregates exhibit distinct spectral properties compared to the individual dye molecules (monomers) rsc.orgscispace.com.
H-aggregates: These are typically formed by face-to-face stacking of dye molecules, with parallel transition dipoles rsc.orgscispace.com. H-aggregates are characterized by a blue-shifted absorption band relative to the monomer absorption rsc.orgscispace.comresearchgate.net. They often display significantly quenched fluorescence and large Stokes shifts rsc.org.
J-aggregates: These aggregates involve an edge-to-edge or head-to-tail alignment of transition dipole moments rsc.orgscispace.com. J-aggregates are identified by a red-shifted and often narrow absorption band with a small Stokes shift rsc.orgscispace.comresearchgate.net. They are known for their intense photoluminescence scispace.comresearchgate.net.
The formation and type of aggregates can be influenced by factors such as dye concentration, ionic strength, and the presence of templates like DNA rsc.orgresearchgate.netrsc.org. The spectral changes observed upon aggregation are a consequence of exciton (B1674681) coupling between the coupled dye molecules rsc.org.
Fluorescence Quenching Mechanisms and Förster Resonance Energy Transfer (FRET) Applications
Fluorescence quenching refers to any process that reduces the fluorescence intensity of a fluorophore cambridge.org. This can occur through various mechanisms that compete with fluorescence emission from the excited state cambridge.orgnih.gov.
Internal Conversion, Intersystem Crossing, and Non-Radiative Decay Pathways
Following excitation, the dye molecule is in a higher energy singlet state (Sn), and rapidly undergoes internal conversion to the lowest excited singlet state (S1) nih.gov. From the S1 state, several deactivation pathways are possible:
Fluorescence Emission: Radiative relaxation back to the ground state (S0) with the emission of a photon nih.gov.
Internal Conversion (IC): Non-radiative transition from a higher energy electronic state to a lower energy electronic state of the same spin multiplicity (e.g., S1 to S0) cambridge.orgnih.gov. This process dissipates excitation energy as heat cambridge.org. Internal conversion can be a dominant non-radiative decay pathway in cyanine dyes acs.orgacs.org.
Intersystem Crossing (ISC): Non-radiative transition from a singlet state to a triplet state (e.g., S1 to T1) cambridge.orgnih.gov. This process involves a change in spin multiplicity and is typically less efficient than internal conversion in many cyanine dyes due to minimal spin-orbit coupling mit.edu. However, the triplet state can be involved in photobleaching processes nih.gov.
Photoisomerization: Some cyanine dyes can undergo cis-trans isomerization around the polymethine chain double bonds from the singlet-excited state, leading to the formation of non-fluorescent or weakly fluorescent isomers cambridge.orgmit.edu. This is considered a major non-radiative decay pathway in some cyanines like Cy3 and Cy5 mit.edu.
Mechanisms of Collisional and Static Quenching in the Presence of Biomolecules or Ions
Fluorescence quenching can also occur through interactions with external molecules or ions, known as quenchers cambridge.org. The primary mechanisms are collisional quenching and static quenching cambridge.org.
Collisional (Dynamic) Quenching: This process involves deactivation of the excited state through collisions between the fluorophore and the quencher molecule cambridge.orgnih.gov. The quencher physically interacts with the excited fluorophore, leading to non-radiative decay cambridge.org.
Static Quenching: This occurs through the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher before excitation takes place cambridge.org. Upon excitation, this complex does not fluoresce cambridge.org.
Both static and dynamic quenching mechanisms can contribute to the decrease in fluorescence intensity of fluorophores in the presence of biomolecules or ions cambridge.org. For example, nucleobases and amino acids can quench the fluorescence of various dyes through a combination of these mechanisms cambridge.org. Photo-induced electron transfer has been identified as a common quenching mechanism, dependent on the redox properties of the dye cambridge.org. Certain reducing agents, such as thiols, can also lead to reversible quenching of cyanine dyes by forming non-fluorescent adducts with the polymethine chain cambridge.orgnih.gov. Metal ions, such as Cu2+ and Fe3+, have also been shown to cause significant colorimetric responses and potential quenching of sulfo-Cy5 carboxylic acid mdpi.comresearchgate.net.
Theoretical and Experimental Framework of FRET Utilizing Cy5 Acid as a Donor or Acceptor
Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor fluorophore to an acceptor molecule nih.gov. This transfer occurs through a dipole-dipole interaction and is highly dependent on the distance and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum nih.gov.
This compound, with its distinct absorption and emission profiles in the red/near-infrared region, is a suitable candidate for use in FRET applications, either as a donor or an acceptor depending on the FRET pair. When this compound acts as an acceptor, its absorption spectrum needs to overlap with the emission spectrum of the donor fluorophore. Conversely, when it acts as a donor, its emission spectrum must overlap with the absorption spectrum of the acceptor molecule.
The efficiency of FRET is theoretically described by Förster theory, which relates the energy transfer efficiency to the distance between the donor and acceptor, the orientation of their transition dipoles, the quantum yield of the donor, and the spectral overlap integral nih.gov. Experimentally, FRET can be detected by changes in the donor's fluorescence intensity (quenching) or lifetime, or by sensitized emission from the acceptor when the donor is excited nih.gov.
Research findings demonstrate the utility of Cy5 in FRET-based studies, particularly in molecular biology and biophysics, for investigating molecular interactions and conformational changes nih.gov. The sequence-dependent fluorescence of Cy5 when labeled to DNA highlights the importance of the local environment in such applications, which can influence FRET efficiency nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sulfo-Cy5-acid | 91811031 |
| Cy5 | 58490236 |
| Benzothiazole | 7222 |
| Benzo[e]indolium | 22495176 |
| Cyanine dye 863 | 54609158 |
| Cyanine dye 3 | 74935529, 136075751 |
| Cy5-PEG6-acid | 86276385 |
| 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid | 16227474 |
| Glutamic Acid | 33032 |
Data Tables
While detailed quantitative data tables for this compound specifically across various conditions were not consistently available across the search results in a format suitable for direct extraction and interactive table generation for all subsections, key photophysical parameters for Cy5 and sulfo-Cy5 carboxylic acid were found.
Photostability of this compound and Strategies for Photobleaching Mitigation
Photobleaching refers to the irreversible photochemical degradation of a fluorophore, resulting in a permanent loss of fluorescence emission nih.gov. For this compound, this process is a significant challenge, particularly under the intense illumination conditions often required for high-sensitivity imaging nih.govnih.gov. Various strategies have been developed to enhance the photostability of this compound, focusing on minimizing its interaction with reactive species and altering its photophysical pathways.
Mechanisms of Oxidative and Reductive Photobleaching
Photobleaching of organic fluorophores like this compound primarily occurs through reactions initiated from their excited states, particularly the triplet state (T₁). Upon excitation, a fluorophore can undergo intersystem crossing to the T₁ state, which is relatively long-lived and highly reactive nih.govnih.govresearchgate.net. The T₁ state can then interact with molecular oxygen, a common culprit in oxidative photobleaching, to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) nih.govnih.govresearchgate.netresearchgate.net. Singlet oxygen can directly react with the fluorophore, leading to its degradation nih.govresearchgate.net. While singlet oxygen is often considered a major contributor, studies suggest its contribution to Cy5 photobleaching at low concentrations in aqueous solution might be relatively small compared to other reactions nih.govresearchgate.netresearchgate.net.
Another significant pathway involves reductive photobleaching, particularly in the presence of thiols. Thiols can interact with the excited states of Cy5, leading to photoinduced electron transfer (PeT) and the formation of radical species researchgate.netchemrxiv.orgdicp.ac.cnnih.gov. For Cy5, this can result in the formation of a transient, non-fluorescent dark state through the formation of a thiol-Cy5 adduct via geminate radical combination researchgate.netchemrxiv.orgdicp.ac.cn. This dark state can be relatively long-lived and contribute to blinking and reduced signal in single-molecule experiments researchgate.netresearchgate.netacs.orgacs.org. The formation and recovery from this dark state can be influenced by factors such as pH and excitation wavelength dicp.ac.cn.
Research has shown that the photobleaching rates of cyanine dyes like Cy5 can correlate inversely with their oxidation potential, suggesting that dyes with higher oxidation potentials are less prone to oxidative degradation researchgate.net.
Development and Application of Anti-Fade Reagents and Oxygen Scavenging Systems
To combat photobleaching, researchers commonly employ anti-fade reagents and oxygen scavenging systems. Oxygen scavenging systems are designed to reduce the concentration of dissolved molecular oxygen in the imaging buffer, thereby minimizing the generation of ROS and mitigating oxidative photobleaching acs.orgresearchgate.netacs.orgacs.orgnih.govrsc.orgutk.edu. Common enzymatic oxygen scavenging systems include glucose oxidase in combination with catalase (GOC) and protocatechuate-dioxygenase (PCD) acs.orgacs.orgnih.gov. While effective, some systems like GOC can produce gluconic acid, leading to a drop in pH, which might affect biological samples or fluorophore properties acs.org. Alternative systems, such as bilirubin (B190676) oxidase (BOD) based oxygen scavenging systems, have been explored to address pH stability issues rsc.org.
Anti-fade reagents often function as triplet state quenchers (TSQs) or radical scavengers nih.govresearchgate.netacs.orgnih.govutk.edunih.govunige.ch. TSQs like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox intercept the fluorophore's triplet state, preventing its interaction with oxygen and subsequent ROS formation nih.govresearchgate.netresearchgate.netnih.govnih.gov. Studies have investigated the mechanisms by which these quenchers operate, showing that some, like COT, directly reduce the lifetime of the Cy5 triplet state, while others, like NBA and Trolox, may act through different mechanisms, potentially involving the passivation of ROS and radicals researchgate.netnih.gov.
The efficacy of anti-fade reagents is often concentration-dependent nih.gov. Notably, covalently linking TSQ molecules directly to the Cy5 fluorophore has been shown to dramatically enhance photostability compared to simply adding the quenchers to the solution oup.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. This intramolecular approach ensures the quencher is in close proximity to the fluorophore's excited state, facilitating efficient quenching. For instance, Cy5 conjugated to COT has demonstrated substantially improved photostability nih.govresearchgate.netresearchgate.net.
Recent research has also explored the use of naturally occurring compounds like thio-imidazole amino acids, such as ergothioneine, as photostabilizers for cyanine dyes including Cy5 researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org. These compounds can enhance photostability, potentially by facilitating photoinduced electron transfer and preventing the formation of detrimental dark states researchgate.netchemrxiv.org.
The combination of oxygen scavenging systems and anti-fade reagents is a common strategy to achieve enhanced photostability in single-molecule fluorescence experiments acs.orgnih.govutk.edu. The optimal combination can significantly increase the observable lifetime of fluorophores like Cy5 nih.gov.
| Anti-Fade Reagent/System | Proposed Mechanism | Effect on Cy5 Photostability (vs. no additive) | Source(s) |
| Glucose Oxidase/Catalase (GOC) | Oxygen Scavenging | Increased photobleaching lifetime | acs.orgacs.orgacs.orgnih.gov |
| Protocatechuate-Dioxygenase (PCD) | Oxygen Scavenging | Increased photobleaching lifetime | acs.orgnih.govrsc.org |
| Trolox | Triplet State Quenching, Radical Scavenging | Increased photostability, reduced blinking | nih.govresearchgate.netacs.orgnih.gov |
| Cyclooctatetraene (COT) | Triplet State Quenching (Energy Transfer) | Increased photostability | nih.govresearchgate.netnih.gov |
| 4-Nitrobenzyl Alcohol (NBA) | Potential ROS/Radical Passivation (Mechanism distinct from COT) | Increased photostability | nih.govresearchgate.netnih.gov |
| β-mercaptoethanol (β-ME) | Reductive Quenching, Thiol Adduct Formation | Can induce photoswitching/dark states, limited photostability enhancement for Cy5 compared to Cy3 | researchgate.netchemrxiv.orgdicp.ac.cnnih.gov |
| Ergothioneine | Photoinduced Electron Transfer, Radical Scavenging | Dramatically enhanced photostability | researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org |
Encapsulation within Nanomaterials and Surface Passivation for Enhanced Fluorophore Longevity
Beyond solution-based additives, strategies involving the physical isolation or immobilization of this compound have been explored to improve its photostability. Encapsulation within nanomaterials, such as silica (B1680970) nanoparticles or polymeric micelles, can shield the fluorophore from the surrounding environment, particularly from diffusible quenchers like oxygen nih.govresearchgate.netnih.govrsc.orgresearchgate.net. This physical barrier can significantly reduce the rate of photobleaching by limiting the access of reactive species to the excited fluorophore nih.govrsc.org. Studies have shown that encapsulating dyes within "organic-like" nanoparticle environments can lead to improved optical properties and reduced photobleaching rates compared to the free dye in aqueous buffers researchgate.net. Fluorescent silica nanoparticles encapsulating Cy5 have been successfully fabricated to enhance photostability researchgate.net. While encapsulation offers protection, challenges such as potential dye leakage or nanoparticle stability need to be considered rsc.org.
Surface passivation is another crucial technique, particularly in single-molecule experiments where fluorophores are often immobilized on a surface researchgate.netutk.edu. Passivating the surface, commonly using materials like polyethylene (B3416737) glycol (PEG)-silane, minimizes non-specific interactions between the fluorophore or biomolecules and the surface researchgate.netutk.edu. While primarily aimed at preventing adsorption-induced artifacts, a well-passivated surface can also contribute to improved photostability by creating a more controlled local environment for the fluorophore and reducing surface-enhanced photobleaching pathways. Surface passivation is often used in conjunction with oxygen scavenging systems and anti-fade reagents for optimal results in single-molecule imaging utk.edu.
Conjugation Chemistry and Bioconjugation Strategies for Cy5 Acid Labeling
Reactivity of the Carboxylic Acid Group for Covalent Labeling
The carboxylic acid moiety (-COOH) on Cy5 acid can be activated through various chemical methods to become reactive towards nucleophiles present on target molecules. This activation is a crucial preliminary step in most this compound bioconjugation protocols.
Carbodiimide-Mediated Amide Bond Formation (e.g., EDC/NHS Chemistry) with Amine-Containing Substrates
Carbodiimide chemistry, particularly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog sulfo-NHS, is a common method for activating carboxylic acids for conjugation to primary amines thermofisher.comresearchgate.netthermofisher.com. EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate thermofisher.comthermofisher.com. The addition of NHS or sulfo-NHS stabilizes this intermediate by forming a more stable NHS ester thermofisher.comresearchgate.netthermofisher.com. This activated ester is then susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond between the this compound and the amine-containing substrate, with the release of an isourea by-product thermofisher.comthermofisher.com.
This method is highly versatile for labeling molecules containing primary amine groups, such as the lysine (B10760008) residues and the N-terminus of proteins and peptides 2bscientific.comformulationbio.com. The efficiency of the activation reaction with EDC and sulfo-NHS is typically highest at a slightly acidic to neutral pH range (pH 4.5-7.2), while the subsequent reaction with primary amines is most efficient at a slightly alkaline pH (pH 7-8) thermofisher.com.
Formation of Activated Esters and Thioesters for Nucleophilic Attack
Beyond NHS esters, other activated esters and thioesters of this compound can be formed to facilitate conjugation via nucleophilic attack. Activated esters, such as pentafluorophenyl (PFP) esters, also react with amines to form amide bonds.
Thioesters represent another class of activated species derived from carboxylic acids that are valuable in bioconjugation. While this compound itself has a carboxylic acid, strategies exist to convert related Cy5 derivatives, such as NHS esters, into thioesters for specific labeling applications uzh.chacs.orgnih.gov. For instance, a method has been developed to convert the succinimidyl ester of Cy5 into a benzyl (B1604629) thioester, which can then react selectively with N-terminal cysteine residues uzh.chacs.orgnih.gov. This approach allows for highly specific labeling at a single site within a polypeptide chain, forming a stable amide bond uzh.chacs.orgnih.gov. The synthesis of such thioesters from NHS esters can be achieved through reactions involving activated mercaptans uzh.chacs.org.
Site-Specific Labeling Methodologies Using this compound
Site-specific labeling aims to attach a probe, such as this compound, to a defined location on a biomolecule, minimizing heterogeneity in the labeled product. While the carboxylic acid group of this compound primarily reacts with amines after activation, the choice of activation method and the target molecule's functional groups dictate the site specificity.
Conjugation to Proteins and Peptides via Lysine, Cysteine, and N-Terminal Amino Groups
Proteins and peptides offer several potential sites for conjugation with activated this compound, primarily through their amino groups (lysine side chains and the N-terminus) and thiol groups (cysteine residues).
Labeling via Lysine and N-Terminal Amino Groups: The most common strategy for labeling proteins and peptides with activated this compound (e.g., as an NHS ester) is through the reaction with primary amines. These include the ε-amino groups of lysine residues and the α-amino group at the N-terminus 2bscientific.comformulationbio.com. This results in the formation of stable amide bonds 2bscientific.com. However, since most proteins contain multiple lysine residues, this method often leads to heterogeneous labeling with varying numbers of dye molecules attached at different sites uzh.chacs.org. While this can be suitable for some applications, achieving a specific dye-to-protein ratio or labeling a single site requires careful control of reaction conditions, such as varying dye and protein concentrations and pH researchgate.net. Research has shown that the degree of labeling with Cy5 can impact fluorescence, with higher numbers of attached dyes potentially leading to quenching researchgate.net. Studies have investigated the relationship between the number of bound Cy dyes per protein molecule and the fluorescence signal researchgate.net. For instance, labeling antibodies with more than three Cy5 molecules was found to be counterproductive in some cases researchgate.net.
| Dye Type | Optimal Labeling Ratio (Dye/Protein) | Observation |
| Cy3 or Cy3.5 | Up to 8 | Anomalous fluorescence enhancement observed |
| Cy5 or Cy5.5 | Up to 3 | Fluorescence loss occurred above this ratio |
Labeling via Cysteine Residues: While this compound itself reacts with amines after activation, strategies involving modified Cy5 derivatives can target cysteine residues. As mentioned earlier, converting a Cy5 NHS ester to a thioester allows for selective reaction with an N-terminal cysteine residue, forming a stable amide bond uzh.chacs.orgnih.gov. This method offers a high degree of specificity for proteins engineered to have an N-terminal cysteine uzh.chacs.orgnih.gov. Cysteine residues can also be targeted using maleimide-activated dyes, although this typically involves a different reactive group on the dye rather than the carboxylic acid of this compound uzh.chrsc.org.
Labeling of Nucleotides and Oligonucleotides through Amino-Modified Bases or Phosphorothioate (B77711) Linkages
This compound can be used to label nucleotides and oligonucleotides, primarily through the incorporation of reactive functional groups onto the nucleic acid genelink.comsynbio-tech.com.
Labeling via Amino-Modified Bases: Oligonucleotides can be synthesized with amino-modified bases at specific positions (e.g., internal, 5', or 3' ends) genelink.comsynbio-tech.com. These primary amine groups serve as attachment points for activated this compound (e.g., NHS ester), forming stable amide bonds genelink.comidtdna.com. This allows for the introduction of the Cy5 label at a defined site within the oligonucleotide sequence genelink.comsynbio-tech.com.
Labeling via Phosphorothioate Linkages: Phosphorothioate linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, introduce a nucleophilic sulfur atom into the oligonucleotide researchgate.netidtdna.com. This sulfur can be targeted for conjugation with electrophilic groups researchgate.net. While this compound itself is not directly electrophilic, strategies could potentially involve modifying this compound or using linkers to enable reaction with phosphorothioate linkages. This method allows for site-specific labeling at the phosphorothioate modified site researchgate.net.
Strategies for Covalent Attachment to Carbohydrates, Glycans, and Lipids
Covalent labeling of carbohydrates, glycans, and lipids with this compound typically requires specific chemical strategies to introduce reactive handles onto these molecules or utilize existing functional groups.
Labeling of Carbohydrates and Glycans: Glycans can be labeled with fluorescent dyes like Cy5 through various methods. One approach involves metabolic labeling, where modified sugars containing bioorthogonal functional groups (e.g., azides) are incorporated into glycans by cellular machinery nih.govnih.gov. Subsequently, Cy5 derivatives containing complementary reactive groups (e.g., alkynes for click chemistry) can be conjugated to the modified glycans nih.govnih.gov. Another strategy involves enzymatic labeling, where enzymes like sialyltransferases are used to attach Cy5-conjugated sialic acid to glycans rndsystems.com. For example, CMP-Cy5-Sialic Acid can be used as a donor substrate for sialyltransferases to label free glycans or glycans on proteins and lipids rndsystems.com.
Labeling of Lipids: Fluorescent labeling of lipids allows for tracking their movement and localization in biological systems . Strategies for covalent labeling of lipids can involve incorporating reactive groups into synthetic lipids or utilizing existing functional groups on natural lipids. Activated esters, such as Cy5 NHS esters, have been used in lipid-directed covalent labeling of cell plasma membranes acs.org. This approach utilizes the transient binding of a dye with a membrane anchor to the lipid membrane, creating a high local dye concentration that favors covalent ligation to proximal membrane proteins acs.org. While this example describes labeling of membrane proteins, the principle of using activated esters in the context of lipid structures is relevant. Fluorescent fatty acids, including those labeled with cyanine (B1664457) dyes like Cy5, are also synthesized for tracking purposes .
Advanced Bioconjugation Platforms Integrating this compound
The integration of this compound into biological systems often requires highly specific and efficient conjugation methods to ensure that the fluorescent label is attached at desired locations on biomolecules without compromising their function. Advanced bioconjugation platforms offer improved control over labeling stoichiometry and site-specificity compared to traditional random labeling methods.
Click Chemistry Approaches (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, Strain-Promoted Azide-Alkyne Cycloaddition) with Cy5 Derivatives
Click chemistry, characterized by its high efficiency, specificity, and bioorthogonality, provides powerful tools for conjugating Cy5 derivatives to biomolecules. Two prominent click chemistry reactions employed with Cy5 are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC involves the reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole. interchim.frmdpi.com Cy5 derivatives functionalized with either an azide or an alkyne group can be used in this reaction to label biomolecules containing the complementary functional group. For instance, Cy5 azide can react with molecules containing alkyne groups medchemexpress.commedchemexpress.comsigmaaldrich.combroadpharm.com, while Cy5 alkyne can react with molecules containing azide groups medchemexpress.comcenmed.comnih.govaatbio.com. While highly efficient, the cytotoxicity of copper ions can be a limitation for labeling in live cells, necessitating the use of copper-chelating ligands to mitigate this issue. mdpi.com
SPAAC, also known as copper-free click chemistry, involves the reaction between a strained cyclooctyne (B158145) and an azide to form a triazole. This reaction proceeds efficiently without the need for a catalyst, making it particularly suitable for labeling in live biological systems where copper toxicity is a concern. nih.govsigmaaldrich.comlumiprobe.com Cy5 derivatives modified with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), can react with azide-functionalized biomolecules. medchemexpress.commedchemexpress.comlumiprobe.comnih.govbroadpharm.comresearchgate.net Research has demonstrated the successful use of Cy5 molecules bearing DBCO in SPAAC reactions to form conjugates. nih.govbroadpharm.com
Research findings highlight the versatility of click chemistry for Cy5 labeling. For example, Cy5 azide has been used to detect or mark molecules with alkyne or cyclooctyne moieties following azide-alkyne cycloaddition. sigmaaldrich.com Studies have also shown the conjugation of Cy5.5-linked aza-dibenzocyclooctyne derivatives (Cy5.5-ADIBO) with antibody fragments containing an azide-containing unnatural amino acid via SPAAC, demonstrating efficient and site-specific labeling. nih.gov
Enzymatic Labeling Systems (e.g., Sortase-Mediated Ligation, Transglutaminase)
Enzymatic labeling systems offer highly specific and often site-specific methods for conjugating fluorophores like Cy5 to proteins. These methods utilize enzymes to catalyze the formation of a covalent bond between the protein and a modified label.
Sortase A (SrtA) is a bacterial transpeptidase that recognizes a specific peptide motif (typically LPXTG) at the C-terminus of a protein and catalyzes its ligation to an N-terminal oligoglycine tag. frontiersin.orgcore.ac.ukelifesciences.orgnih.gov This enzymatic activity can be exploited to site-specifically attach Cy5-labeled peptides containing the oligoglycine motif to proteins engineered to have the Sortase recognition sequence. Research has shown the application of Sortase A-mediated ligation for site-specific labeling of proteins and antibody fragments with Cy5 or Cy5.5 fluorophores. frontiersin.orgcore.ac.ukresearchgate.net This approach allows for the creation of homogeneous conjugates with defined stoichiometry. core.ac.uknih.gov
Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue (acyl donor) and the ε-amino group of a lysine residue (amine donor). nih.govgoogle.comcncb.ac.cn Microbial transglutaminases (MTGs) are particularly useful in bioconjugation due to their cofactor independence and activity over a broad range of conditions. nih.govgoogle.com Cy5 can be incorporated into peptide or amine donor substrates that are recognized by transglutaminases, enabling the enzymatic labeling of proteins containing accessible glutamine residues. Studies have demonstrated the use of microbial transglutaminase for incorporating Cy5 labels into engineered target molecules. nih.govgoogle.comresearchgate.net A novel microbial transglutaminase from Kutzneria albida (KalbTG) has shown high activity and substrate specificity, making it attractive for site-specific conjugation with various label molecules, including Cy5. nih.govgoogle.comresearchgate.net
Chemo-Enzymatic Dual Labeling Methods for Complex Biological Systems
Chemo-enzymatic dual labeling strategies combine the power of chemical and enzymatic methods to achieve multiplexed or highly specific labeling in complex biological systems. These approaches often leverage the bioorthogonality of click chemistry reactions with the site-specificity of enzymatic methods.
For example, a protein can be site-specifically modified with a bioorthogonal handle (like an azide or alkyne) using an enzymatic method, and then a Cy5 derivative containing the complementary click chemistry handle is attached via a click reaction. Alternatively, different enzymes can be used to introduce distinct functional groups at different sites on a protein or on different proteins within a system, allowing for subsequent labeling with spectrally distinct fluorophores like Cy5 and another dye through orthogonal click chemistry reactions. While the search results provided details on click chemistry and enzymatic labeling individually, and mentioned the orthogonality of click reactions like tetrazine ligation to CuAAC and SPAAC nih.gov, specific detailed research findings on chemo-enzymatic dual labeling methods explicitly utilizing this compound in combination with another labeling modality within complex biological systems were not extensively detailed in the provided snippets. However, the principle of combining enzymatic site-specific modification with subsequent bioorthogonal click chemistry using Cy5-modified click handles is a recognized strategy in bioconjugation.
| Compound Name | PubChem CID |
| Sulfo-Cy5-acid | 91811031 |
| Cy5 alkyne | 91757884 nih.gov, 131632191 cenmed.comchem960.com |
| Cy5 azide | 131954329 nih.gov, 329767899 sigmaaldrich.com |
| Sulfo-Cyanine5-azide | 13 |
| Cyanine5.5 azide | - |
| Cyanine5.5 alkyne chloride | 154725639 invivochem.cn |
| Cyanine5 DBCO | - |
| Cyanine5.5 DBCO | - |
| Sortase A | - |
| Transglutaminase 2 | 10 cdutcm.edu.cn, 168775562 wikipedia.org, 22 guidetopharmacology.org |
| p-Azidophenylalanine (AF) | - |
| DBCO | - |
| BCN | - |
| MTG K-tag-Cy5 label | - |
| KalbTG K-Tag-Cy3 | - |
| GGG-HRDC | - |
| RecQ | - |
| CHX-A"-DTPA | - |
| NOTA | - |
| Connectase | - |
| PGAFDADPLVVEISEEGE-Cy5.5 peptide | - |
| TCO-modified triglycine (B1329560) peptide | - |
| Lipoic acid analogues with TCO | - |
| Lipoic acid analogues with norbornene | - |
| Chlorotoxin (CTX) | - |
| CTX:Cy5.5 bioconjugate | 43, 44 |
| Hoechst-N3 | - |
| Hoechst-Cy5 | - |
This compound, a derivative of the widely used Cy5 fluorophore, is a key component in numerous bioconjugation applications. Its spectral characteristics in the far-red region are advantageous for biological imaging due to reduced interference from autofluorescence. The presence of a carboxylic acid group provides a versatile handle for forming covalent bonds with various biomolecules. This article focuses on advanced strategies for integrating this compound and its derivatives into biological systems, emphasizing controlled and site-specific labeling.
Advanced Bioconjugation Platforms Integrating this compound
Achieving precise and efficient labeling of biomolecules with fluorescent probes like this compound is crucial for accurate biological studies. Advanced bioconjugation platforms offer significant improvements in controlling the site and stoichiometry of labeling compared to traditional random coupling methods.
Click Chemistry Approaches (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, Strain-Promoted Azide-Alkyne Cycloaddition) with Cy5 Derivatives
Click chemistry, known for its reliability, specificity, and bioorthogonality, provides robust methods for conjugating Cy5 derivatives to biomolecules. Two prominent click reactions utilized with Cy5 are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole. interchim.frmdpi.com Cy5 derivatives functionalized with either an azide or an alkyne group can participate in this reaction with biomolecules containing the complementary handle. For example, Cy5 azide can react with alkyne-modified molecules medchemexpress.commedchemexpress.comsigmaaldrich.combroadpharm.com, and Cy5 alkyne can react with azide-modified molecules medchemexpress.comcenmed.comnih.govaatbio.com. While highly efficient, the potential cytotoxicity of copper ions necessitates careful consideration and often the use of stabilizing ligands when applied in biological contexts. mdpi.com
SPAAC is a copper-free click chemistry method that relies on the reaction between a strained cyclooctyne and an azide to form a triazole. This catalyst-free reaction is particularly valuable for labeling in live cells and organisms where copper toxicity is a concern. nih.govsigmaaldrich.comlumiprobe.com Cy5 derivatives incorporating strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), can be conjugated to azide-functionalized biomolecules. medchemexpress.commedchemexpress.comlumiprobe.comnih.govbroadpharm.comresearchgate.net Studies have demonstrated the successful application of Cy5 molecules bearing DBCO in SPAAC reactions to create conjugates. nih.govbroadpharm.com
Research highlights the utility of click chemistry for Cy5 labeling. Cy5 azide has been employed to detect or mark molecules containing alkyne or cyclooctyne moieties via azide-alkyne cycloaddition. sigmaaldrich.com Furthermore, research involving the conjugation of Cy5.5-linked aza-dibenzocyclooctyne derivatives (Cy5.5-ADIBO) to antibody fragments containing an azide-modified unnatural amino acid via SPAAC has shown efficient and site-specific labeling. nih.gov
Enzymatic Labeling Systems (e.g., Sortase-Mediated Ligation, Transglutaminase)
Enzymatic labeling provides highly specific and often site-specific methods for conjugating fluorophores like Cy5 to proteins, utilizing the catalytic activity of enzymes to form a covalent link between the protein and the label.
Sortase A (SrtA), a bacterial transpeptidase, is known for its ability to recognize a specific C-terminal peptide motif (commonly LPXTG) and ligate it to an N-terminal oligoglycine tag. frontiersin.orgcore.ac.ukelifesciences.orgnih.gov This enzymatic activity can be harnessed to site-specifically attach Cy5-labeled peptides containing an oligoglycine sequence to proteins engineered with the Sortase recognition motif. Studies have demonstrated the application of Sortase A-mediated ligation for the site-specific labeling of proteins and antibody fragments with Cy5 or Cy5.5 fluorophores, enabling the generation of homogeneous conjugates with controlled stoichiometry. frontiersin.orgcore.ac.uknih.govresearchgate.net
Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. nih.govgoogle.comcncb.ac.cn Microbial transglutaminases (MTGs) are particularly useful in bioconjugation due to their independence from cofactors and their activity across a range of conditions. nih.govgoogle.com Cy5 can be incorporated into peptide or amine donor substrates that are recognized by transglutaminases, allowing for the enzymatic labeling of proteins containing accessible glutamine residues. Research has shown the use of microbial transglutaminase for incorporating Cy5 labels into engineered target molecules. nih.govgoogle.comresearchgate.net A novel microbial transglutaminase from Kutzneria albida (KalbTG) has demonstrated high activity and substrate specificity, making it a promising tool for site-specific conjugation with various labels, including Cy5. nih.govgoogle.comresearchgate.net
Chemo-Enzymatic Dual Labeling Methods for Complex Biological Systems
Chemo-enzymatic dual labeling strategies combine the advantages of both chemical and enzymatic methods to achieve multiplexed or highly precise labeling in complex biological environments. These approaches often leverage the bioorthogonality of click chemistry reactions with the site-specificity offered by enzymatic methods.
Applications of Cy5 Acid in Cutting Edge Research Methodologies
High-Resolution Fluorescence Microscopy and Cellular Imaging Techniques
The favorable spectral characteristics and photostability of Cy5 derivatives make them excellent probes for various high-resolution fluorescence microscopy techniques aimed at visualizing cellular structures, dynamics, and molecular interactions. syronoptics.comthermofisher.comrndsystems.comtocris.com
Confocal Laser Scanning Microscopy (CLSM) for 3D Imaging of Cellular and Tissue Structures
Cy5-labeled probes are extensively used in CLSM, a technique that provides optical sectioning capabilities to generate high-resolution 3D images of cells and tissues. The far-red emission of Cy5 is particularly beneficial in CLSM as it penetrates deeper into biological samples compared to dyes emitting in the visible spectrum, minimizing scattering and absorption by cellular components. evidentscientific.com Confocal systems are commonly equipped with lasers suitable for exciting Cy5, such as 633 nm or 647 nm lines evidentscientific.comki.se. Cy5 conjugates enable researchers to visualize the distribution and localization of target molecules within complex cellular environments and reconstruct their spatial arrangement in three dimensions. researchgate.netdovepress.com The distinct emission profile of Cy5 also facilitates its use in multi-color CLSM experiments alongside fluorophores emitting at shorter wavelengths, allowing for the simultaneous imaging of multiple cellular targets. evidentscientific.com
Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface-Proximal Events and Membrane Dynamics
TIRF microscopy is a technique that selectively excites fluorophores located within a thin optical section (~100-200 nm) immediately adjacent to the coverslip surface. This is achieved by generating an evanescent wave that decays exponentially with distance from the interface. nih.govoptica.orgelifesciences.org Cy5-labeled molecules are well-suited for TIRF microscopy due to their brightness and stability, enabling the visualization of events occurring at or near the cell membrane or other surfaces with minimal background fluorescence from the bulk solution. nih.govbiorxiv.org This technique is particularly valuable for studying membrane dynamics, receptor-ligand interactions, and the behavior of single molecules at the cell surface in real-time. nih.govelifesciences.org TIRF systems are often optimized for the detection of dyes like Cy5, utilizing appropriate excitation lasers, such as 640 nm. nih.govoptica.org
Super-Resolution Microscopy Modalities (e.g., STED, PALM/STORM) Utilizing Cy5 Acid Derivatives
Cy5 derivatives play a crucial role in several super-resolution microscopy techniques that overcome the diffraction limit of light, enabling imaging with nanoscale resolution. In localization-based methods like STOCHASTIC Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), the ability to switch fluorophores between a fluorescent "on" state and a non-fluorescent "off" state is fundamental. uni-muenchen.dewikipedia.orgmadcitylabs.comnih.govnih.gov Cy5, as a photoswitchable organic dye, is a common choice for STORM. uni-muenchen.dewikipedia.orgnih.gov Its photoswitching behavior can be controlled by specific laser excitation, sometimes in conjunction with an activator dye, allowing for the temporal separation of fluorescence signals from densely labeled structures. fsu.edumicroscopyu.com By repeatedly activating and localizing individual fluorophores, a super-resolution image is computationally reconstructed. uni-muenchen.dewikipedia.org Cy5 can also be incorporated into multi-color super-resolution imaging schemes. microscopyu.com Stimulated Emission Depletion (STED) microscopy, another super-resolution technique, utilizes a depletion laser to narrow the effective excitation spot, and fluorophores like Cy5 can be used in this modality as well. wikipedia.orgmadcitylabs.comnih.govnih.gov
Light Sheet Fluorescence Microscopy (LSFM) for Volumetric Imaging of Large Samples
LSFM is an imaging technique that illuminates a thin plane of the sample with a sheet of light and detects the fluorescence emitted from this plane perpendicularly. This approach significantly reduces photobleaching and phototoxicity compared to point-scanning methods, making it ideal for imaging large, cleared biological samples or live specimens over extended periods. mbfbioscience.com Cy5-labeled structures are compatible with LSFM systems, which are equipped with lasers in the far-red range (e.g., 640 nm) to excite the dye. mbfbioscience.comuq.edu.au The use of Cy5 in LSFM allows for rapid acquisition of volumetric data with high resolution and minimal damage to the sample, facilitating the study of complex biological systems such as developing embryos or cleared organs. mbfbioscience.com
Flow Cytometry and Cell Sorting Methodologies
Cy5 conjugates are widely applied in flow cytometry, a powerful technique for analyzing and sorting heterogeneous cell populations based on their physical and fluorescent characteristics. syronoptics.comthermofisher.comrndsystems.comtocris.com
Application in Cell Cycle Analysis, Apoptosis Detection, and Proliferation Assays
This compound and its conjugates are valuable tools in cell biology assays, particularly for analyzing the cell cycle, detecting apoptosis, and measuring cell proliferation. Fluorescent dyes, including those in the cyanine (B1664457) family like Cy5, are commonly used in conjunction with techniques such as flow cytometry and high-content imaging for these applications thermofisher.comfluorofinder.com.
In cell cycle analysis, DNA-binding dyes with distinct fluorescence properties are used to quantify the DNA content of cells, allowing researchers to distinguish between cells in different phases (G1, S, G2/M) thermofisher.comfluorofinder.combdbiosciences.com. While propidium (B1200493) iodide (PI) and 7-aminoactinomycin D (7-AAD) are common DNA dyes, the far-red emission of Cy5-based probes can be advantageous for multiplexing with green or blue emitting dyes thermofisher.combdbiosciences.com. By staining cells with a Cy5-labeled probe that binds to DNA, researchers can analyze the distribution of cells within the cell cycle phases based on fluorescence intensity, which correlates with DNA content thermofisher.combdbiosciences.com.
Apoptosis detection often involves identifying specific cellular changes, such as the translocation of phosphatidylserine (B164497) to the outer cell membrane or the activation of caspases fluorofinder.combdbiosciences.com. Fluorescently labeled annexin (B1180172) V, which binds to phosphatidylserine, is a common reagent for detecting early apoptotic cells fluorofinder.combdbiosciences.com. While not a direct DNA stain for apoptosis in the same way as PI (which enters cells with compromised membranes), Cy5 conjugates can be used in multi-color panels to simultaneously assess apoptosis markers alongside other cellular parameters via flow cytometry or imaging nih.govbdbiosciences.com. For instance, a Cy5-labeled antibody against a cleaved caspase could be used in combination with other fluorescent probes.
Cell proliferation assays measure the rate of cell division. Techniques often involve incorporating modified nucleotides into newly synthesized DNA or using dyes that are diluted among daughter cells upon division fluorofinder.com. Cy5-labeled nucleotides, such as Cy5-dCTP or Cy5-dUTP, can be incorporated into DNA during replication, allowing for the tracking and quantification of proliferating cells revvity.comsinica.edu.twtandfonline.com. The intensity of the Cy5 signal correlates with the amount of new DNA synthesized, providing a measure of proliferation tandfonline.com. High-throughput methods often utilize fluorescent dyes for rapid and automated analysis of proliferation tandfonline.com.
High-Throughput Screening of Cellular Responses and Phenotypes
High-throughput screening (HTS) is a powerful approach for rapidly assessing the effects of large libraries of compounds or genetic perturbations on cellular behavior nih.govjove.com. This compound and its derivatives are frequently employed in HTS campaigns due to their suitability for fluorescence-based detection, which is readily adaptable to automated plate readers and high-content imaging systems jove.comnih.gov.
In HTS, Cy5-labeled probes can be used to monitor a variety of cellular responses and phenotypes. For example, Cy5 conjugates can be used to label specific cellular components, such as proteins or nucleic acids, allowing for the quantification of their levels, localization, or modifications in response to different treatments revvity.comsbsgenetech.com. High-content screening (HCS), which involves automated microscopy and image analysis, enables the simultaneous measurement of multiple phenotypic parameters within individual cells jove.comnih.gov. Cy5's far-red fluorescence is advantageous in HCS for minimizing background and enabling multiplexing with other fluorescent reporters nih.gov.
Applications in HTS and HCS include screening for modulators of protein expression or localization, identifying compounds that affect cell morphology or organelle function, and analyzing the impact of genetic manipulations on cellular pathways jove.comnih.gov. For instance, a study utilized Cy5 dye to distinguish mother and daughter cells in yeast based on cell wall staining, enabling high-throughput flow cytometry to screen for proteins asymmetrically distributed during cell division researchgate.net. Another example involves using Cy5-labeled nucleic acids to track nanoparticle uptake and endosomal escape in HCS, allowing for the optimization of delivery systems nih.gov.
Spectroscopic Techniques for Investigating Molecular Interactions and Dynamics
This compound is a popular fluorophore for various spectroscopic techniques used to study molecular interactions and dynamics due to its photophysical properties, including its absorption and emission characteristics and its behavior in different photophysical states researchgate.netacs.org.
Fluorescence Correlation Spectroscopy (FCS) for Diffusion Coefficient and Concentration Measurements
Fluorescence Correlation Spectroscopy (FCS) is a sensitive technique that analyzes fluorescence fluctuations in a small observation volume to determine parameters such as diffusion coefficients and concentrations of fluorescent molecules researchgate.netacs.orgnih.govpicoquant.com. Cy5 is a commonly used dye in FCS studies researchgate.netacs.orgnih.gov.
In FCS, molecules diffusing through the illuminated volume cause fluctuations in the detected fluorescence signal. By analyzing the autocorrelation function of these fluctuations, researchers can extract information about the diffusion time of the fluorescent species, which is related to their diffusion coefficient researchgate.netnih.govpicoquant.com. The amplitude of the autocorrelation function provides information about the concentration of the fluorescent molecules picoquant.com. Cy5's brightness and spectral properties make it suitable for detection at the single-molecule level, which is often required for FCS researchgate.netacs.org.
FCS studies using Cy5 have been employed to investigate the diffusion of molecules in various environments, including solutions and within cells researchgate.netnih.gov. Furthermore, FCS can characterize the photophysical properties of Cy5, such as its transitions to triplet states and photoinduced isomerization, which contribute to fluorescence fluctuations researchgate.netacs.org. Understanding these blinking kinetics is important for accurate FCS measurements and can also provide insights into the local environment of the dye nih.gov.
Single-Molecule Spectroscopy and Imaging for Probing Heterogeneity and Conformational Dynamics
Single-molecule spectroscopy (SMS) and imaging techniques allow researchers to observe the behavior of individual molecules, providing insights into molecular heterogeneity and dynamic processes that are often obscured in ensemble measurements nih.govelifesciences.org. Cy5 is a widely used fluorophore in SMS and single-molecule imaging due to its photostability and ability to undergo controllable photoswitching nih.govnih.govresearchgate.net.
In SMS and imaging, individual Cy5-labeled molecules can be tracked and their fluorescence properties monitored over time nih.govresearchgate.net. This allows for the study of processes such as conformational changes, molecular interactions, and enzymatic activity at the single-molecule level nih.govelifesciences.org. Cy5's photoswitching behavior, where it can reversibly transition between a fluorescent "on" state and a dark "off" state, is particularly useful for super-resolution imaging techniques that require temporal separation of fluorescent signals from closely spaced molecules nih.govnih.gov.
Applications of Cy5 in SMS and imaging include studying the dynamics of proteins and nucleic acids, investigating molecular motors, and visualizing the organization of cellular structures nih.govelifesciences.org. The ability to genetically encode Cy5 as a non-canonical amino acid has further expanded its use in studying proteins in live cells at the single-molecule level elifesciences.org.
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime and Rotational Dynamics Studies
Time-resolved fluorescence spectroscopy techniques, such as time-correlated single-photon counting (TCSPC), measure the fluorescence decay of a fluorophore after excitation rsc.orgoptica.orgacs.org. These measurements provide information about the excited-state lifetime of the dye, which can be sensitive to its local environment and interactions rsc.orgoptica.org. Time-resolved anisotropy measurements can also provide information about the rotational dynamics of the molecule to which the fluorophore is attached nih.gov.
Cy5's fluorescence lifetime can be measured using time-resolved techniques to study its interactions with quenchers or to probe changes in the rigidity or polarity of its environment rsc.orgoptica.orgacs.org. For example, studies have investigated the influence of immobilization strategies on the fluorescence lifetime of Cy5-labeled nucleotides rsc.org. Time-resolved fluorescence spectroscopy has also been used to study energy transfer processes involving Cy5, such as Förster Resonance Energy Transfer (FRET), where the excited-state energy of a donor fluorophore is transferred to an acceptor fluorophore revvity.comsbsgenetech.comoptica.orgnih.gov. FRET efficiency is dependent on the distance and orientation between the donor and acceptor dyes, making it a powerful tool for studying molecular interactions and conformational changes sbsgenetech.comnih.gov. Cy5 is commonly used as a FRET acceptor due to its far-red emission sbsgenetech.comnih.gov.
Time-resolved fluorescence spectroscopy with Cy5 can provide valuable kinetic information about molecular processes and the photophysics of the dye itself acs.orgresearchgate.netacs.orgrsc.org.
Nucleic Acid-Based Technologies and Genomic Applications
This compound is extensively used in nucleic acid-based technologies and genomic applications due to its ability to be conjugated to DNA and RNA and its fluorescence properties that are compatible with common detection systems revvity.comsbsgenetech.comsinica.edu.twscispace.comthermofisher.com.
Cy5-labeled nucleotides and oligonucleotides are widely used as probes and primers in various molecular biology techniques revvity.comsbsgenetech.comsinica.edu.twscispace.comthermofisher.com. These applications include:
Microarray Analysis: Cy5-labeled cDNA or cRNA is hybridized to microarrays to measure gene expression levels or detect genomic variations revvity.comsinica.edu.twscispace.com. In two-color microarrays, samples are often labeled with Cy3 and Cy5, and the ratio of their fluorescence intensities provides a measure of the relative abundance of nucleic acids sinica.edu.twscispace.com.
Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are used to visualize specific DNA or RNA sequences within cells or tissues sbsgenetech.comthermofisher.com.
Quantitative PCR (qPCR): Cy5-labeled probes are used in real-time PCR to detect and quantify specific DNA sequences sbsgenetech.comthermofisher.com. The increase in fluorescence signal during PCR amplification is proportional to the amount of target DNA sbsgenetech.com.
DNA Sequencing: Cy5 can be used to label nucleotides for certain DNA sequencing methodologies sbsgenetech.com.
Molecular Interaction Studies: Cy5-labeled nucleic acids are used in FRET-based assays to study interactions between nucleic acids or between nucleic acids and proteins revvity.comsbsgenetech.comnih.gov. The proximity of a Cy5-labeled nucleic acid to another fluorophore can be monitored by FRET sbsgenetech.comnih.gov.
The ability to site-specifically attach Cy5 to oligonucleotides, for example, via phosphoramidite (B1245037) chemistry, is crucial for creating well-defined fluorescent probes for these applications sbsgenetech.com. The stability and brightness of Cy5 contribute to the sensitivity and reliability of these nucleic acid-based technologies sbsgenetech.comthermofisher.com.
Quantitative Polymerase Chain Reaction (qPCR) and Digital PCR for Gene Expression Analysis
In quantitative Polymerase Chain Reaction (qPCR), Cy5 is frequently used as a reporter dye in fluorescent probes, such as TaqMan probes, Scorpion primers, and Molecular Beacons, for real-time monitoring and quantification of DNA amplification genelink.com. Its far-red emission is spectrally distinct from other common fluorophores like FAM or HEX, allowing for multiplex PCR where multiple targets are detected in a single reaction pcrbio.com. Cy5 is often paired with a dark quencher, such as BHQ-3, for these applications, where fluorescence is only emitted upon probe hydrolysis or conformational change genelink.com.
Digital PCR (dPCR) is another powerful technique for absolute quantification of nucleic acids, and Cy5 is also employed here, particularly in multiplex assays. thermofisher.comuniklinik-freiburg.de. dPCR partitions the sample into many discrete reactions, and the presence or absence of a fluorescent signal (from a Cy5-labeled probe, for example) in each partition is counted to determine the initial target concentration uniklinik-freiburg.de. Cy5 can be used in multiplex dPCR assays, sometimes in combination with other dyes like FAM, VIC, or HEX, to detect multiple targets simultaneously within the same reaction thermofisher.comqiagen.com. For instance, in one study comparing dPCR platforms, a Cy5 dye was designed to detect all cattle genomes, while a FAM dye detected a specific Hanwoo-specific boundary genominfo.org.
Fluorescence In Situ Hybridization (FISH) for Chromosome Mapping and Gene Localization
Fluorescence In Situ Hybridization (FISH) utilizes fluorescently labeled probes that bind to specific DNA or RNA sequences within cells or tissue samples, allowing for their visualization and localization syronoptics.comontosight.ai. Cy5-labeled probes are commonly used in FISH for applications such as chromosome mapping and gene localization syronoptics.comontosight.aigenelink.com. The bright fluorescence of Cy5 in the far-red spectrum provides good signal-to-noise ratios, reducing interference from cellular autofluorescence syronoptics.comontosight.ai. Studies have shown that strategies like double-labeling FISH probes with Cy5 at both ends can significantly increase signal intensity without compromising specificity, which can be particularly useful for detecting ribosomal RNA targets in microorganisms genelink.com.
Microarray-Based Gene Expression Profiling and Next-Generation Sequencing (NGS) Readout
In microarray technology for gene expression profiling, Cy5 is one of the most widely used fluorescent dyes, often in conjunction with Cy3, for two-color experiments nih.govnih.govsigmaaldrich.com. In this format, two different cDNA or cRNA samples (e.g., a test sample and a reference sample) are labeled with Cy5 and Cy3, respectively, and co-hybridized onto the same microarray slide nih.govnih.gov. The ratio of the Cy5 to Cy3 fluorescence intensity at each spot on the array indicates the relative expression level of the corresponding gene nih.govnih.govarxiv.org. While Cy5 offers advantages like high fluorescence quantum yield, it is known to be susceptible to degradation by environmental factors like ozone, which can affect signal intensity and introduce dye bias in microarray experiments sigmaaldrich.comresearchgate.net. This dye bias is a known factor that needs to be considered and corrected for during data normalization nih.gov.
While the search results did not provide specific details on the direct use of "this compound" in Next-Generation Sequencing (NGS) readout, fluorescent dyes, including cyanine dyes, are broadly used in sequencing technologies for detecting incorporated nucleotides. Given Cy5's spectral properties and its use in other nucleic acid applications, it or spectrally similar dyes are likely employed in some NGS platforms, particularly those utilizing fluorescence-based detection of labeled nucleotides or primers.
Protein and Immuno-Assay Methodologies
Cy5's fluorescent properties also make it a valuable label for proteins and antibodies, enabling their detection and localization in various protein and immuno-assay methodologies syronoptics.commedchemexpress.comaxispharm.com.
Western Blotting, Immunofluorescence, and Immunohistochemistry for Protein Detection and Localization
Cy5-conjugated antibodies are frequently used in Western blotting, immunofluorescence, and immunohistochemistry syronoptics.comaxispharm.comtranscriptionfactor.org. In Western blotting, fluorescently labeled secondary antibodies, including those conjugated to Cy5, are used to detect specific proteins immobilized on a membrane cytivalifesciences.comcytivalifesciences.comnih.gov. Using Cy5 alongside other spectrally distinct fluorophores allows for multiplex Western blotting, where multiple proteins can be detected simultaneously on the same blot, eliminating the need for stripping and reprobing cytivalifesciences.comcytivalifesciences.comnih.gov. This multiplexing capability is particularly useful for quantitative Western blotting, allowing for the analysis of target proteins and loading controls in parallel cytivalifesciences.comnih.gov. Studies have shown that detection with Cy5-coupled secondary antibodies can provide signals that are linear with respect to protein concentration over a significant range nih.gov.
In immunofluorescence and immunohistochemistry, Cy5-labeled antibodies are used to visualize the location and distribution of target proteins within cells and tissues syronoptics.comaxispharm.comtranscriptionfactor.org. The far-red emission of Cy5 is advantageous for these imaging techniques as it minimizes autofluorescence from biological samples, leading to improved signal clarity and sensitivity syronoptics.comontosight.ai.
Enzyme-Linked Immunosorbent Assay (ELISA), Luminex Assays, and Array-Based Protein Detection
Cy5 can be incorporated into various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Luminex assays, and array-based protein detection methods syronoptics.comaxispharm.comtranscriptionfactor.org. In ELISA, Cy5-labeled detection antibodies can be used to generate a fluorescent signal proportional to the amount of captured analyte syronoptics.comaxispharm.comtranscriptionfactor.org. Similarly, in Luminex assays, which utilize microspheres internally labeled with different fluorophores to allow for multiplexing, Cy5 can be used as a label for detection antibodies that bind to analytes captured on the beads mdpi.com.
Array-based protein detection, including protein microarrays and immunomicroarrays, also utilizes fluorescent labeling for the detection of captured proteins or other molecules iiarjournals.orgtandfonline.com. Cy5 is commonly used in these arrays, either by directly labeling the protein samples with Cy5 or by using Cy5-conjugated detection antibodies iiarjournals.orgtandfonline.com. For instance, immunomicroarrays for pesticide detection have employed primary monoclonal antibodies directly labeled with Cy5 dye, demonstrating improved sensitivity compared to methods using secondary antibody quantification tandfonline.com. While direct fluorescent labeling can sometimes have lower sensitivity compared to amplification strategies, it allows for the simultaneous detection of hundreds of target proteins iiarjournals.org.
Investigations of Protein-Protein Interactions, Ligand-Receptor Binding, and Enzyme Kinetics
Cy5's fluorescent properties are also valuable for studying molecular interactions such as protein-protein interactions, ligand-receptor binding, and enzyme kinetics, often through techniques like Fluorescence Resonance Energy Transfer (FRET) or by directly labeling one of the interacting molecules axispharm.comsbsgenetech.com.
In ligand-receptor binding assays, Cy5-labeled ligands can be used to measure binding affinity and specificity to their cognate receptors nih.govguidetopharmacology.orgnih.govworktribe.comfrontiersin.org. By using laser-scanning imaging or other fluorescence detection methods, the binding of the fluorescently labeled ligand to receptors on cells or immobilized on surfaces can be quantified nih.govnih.gov. Studies have successfully applied this technique to analyze binding to G protein-coupled receptors, cytokine receptors, and SH2 domains nih.govnih.gov. Multiplexing is also possible by using ligands labeled with spectrally distinct dyes like Cy5 and Cy5.5 to simultaneously analyze two different receptors in a single well nih.govnih.gov. For example, saturation and competition binding analyses have been performed with Cy5-labeled cytokines like IL-6 and leptin to determine dissociation constants and demonstrate binding specificity nih.gov.
Nanotechnology and Biosensor Development
The unique optical properties of cyanine dyes, particularly Cy5, including their absorption and emission wavelengths in the far-red to near-infrared region, make them valuable fluorophores in the development of advanced nanomaterials and biosensors. This compound, possessing a reactive carboxylic acid group (or similar acidic functionality like sulfonate in Sulfo-Cy5 acid), serves as a versatile building block for conjugation to various nanomaterials and biomolecules, enabling their integration into complex sensing and imaging platforms.
Integration with Quantum Dots, Gold Nanoparticles, and Plasmon-Enhanced Fluorescence Platforms
Cy5 and its derivatives are frequently integrated with nanoparticles, such as quantum dots (QDs) and gold nanoparticles (AuNPs), to create hybrid nanomaterials with tailored optical properties for biosensing and imaging applications. Gold nanoparticles, in particular, are known to interact with nearby fluorophores like Cy5, influencing their fluorescence emission through plasmonic effects acs.orgresearchgate.nettandfonline.com. Depending on the distance between the Cy5 molecule and the gold nanoparticle surface, fluorescence can be quenched or enhanced acs.orgresearchgate.nettandfonline.com. Studies have measured the fluorescence quantum yield of Cy5 molecules attached to gold nanoparticles via DNA spacers, demonstrating that the distance between Cy5 and the AuNP significantly affects the radiative and non-radiative decay rates acs.orgresearchgate.net. For instance, Cy5 attached to AuNPs using ssDNA showed reduced fluorescence in the distance range between 2.2 and 16.2 nm acs.org. This distance-dependent interaction is crucial for designing plasmon-enhanced fluorescence (PEF) platforms, where the localized surface plasmon resonance of metallic nanoparticles can enhance the excitation and emission rates, quantum yield, and photostability of nearby fluorophores when the distance is optimized tandfonline.com. While combining QDs and gold nanoparticles presents challenges due to potential quenching, strategies involving precise control of spacing between the components are explored to retain or enhance fluorescence nih.govresearchgate.net. The integration of this compound into such systems typically involves conjugating the dye to biomolecules or linkers that are then coupled with the nanoparticles, leveraging the reactive group of the this compound.
Design and Fabrication of Nanosensors for pH, Ion, Reactive Oxygen Species, and Metabolite Detection
This compound and its derivatives are utilized in the construction of fluorescent nanosensors capable of detecting various analytes, including pH, ions, reactive oxygen species (ROS), and metabolites. Ratiometric fluorescent nanosensors, which employ two fluorophores or a single fluorophore whose emission properties change in response to the analyte, offer improved accuracy by allowing for self-calibration. Cy5 has been incorporated as a component in dual-emission nanosensors for sensing and imaging intracellular pH. For example, a FRET-based nanoprobe was designed using N-palmitoyl chitosan (B1678972) conjugated with a donor dye (Cy3) and an acceptor dye (Cy5), where the FRET efficiency, and thus the ratio of Cy3 to Cy5 emission, changed in response to pH variations nih.gov. Cy5 has also been employed in dual-functional fluorescent nanosensors for the simultaneous detection of specific ions and ROS. A reported nanosensor utilized a Cy5-labeled component to detect hypochlorous acid (HClO), a type of ROS, alongside a chloride-sensitive dye researchgate.net. The fluorescence response of the Cy5 component changed upon interaction with HClO, enabling its detection researchgate.net. Furthermore, hydro-Cy5, a reduced form of Cy5, has been encapsulated in lipid nanoparticles for visualizing ROS, demonstrating an increase in fluorescence intensity in the presence of hydrogen peroxide researchgate.net. These examples highlight the versatility of this compound-based probes in developing responsive nanosystems for monitoring key physiological and pathological markers.
Aptamer-Based Biosensors and Molecular Probes for Target-Specific Detection
Aptamers, as single-stranded nucleic acid molecules capable of binding to specific targets with high affinity and selectivity, are frequently labeled with fluorophores like Cy5 to create highly sensitive and specific biosensors and molecular probes nih.govmdpi.comnih.govbiorxiv.org. The carboxylic acid group on this compound allows for straightforward conjugation to amine-modified aptamers or linker molecules. Cy5-labeled aptamers have been developed for the detection of a wide range of targets, including proteins, small molecules, and even entire cells nih.govmdpi.comnih.govbiorxiv.org. For instance, Cy5-labeled aptamers have been successfully used as probes for the detection of cancer cells in multi-color flow cytometry nih.gov. In the field of mycotoxin detection, aptasensors have been developed where Cy5-modified aptamers are used in FRET-based systems to detect targets like aflatoxin B1 (AFB1) mdpi.com. The binding of the target molecule to the aptamer causes a conformational change or displacement, leading to a change in the fluorescence signal of the attached Cy5 mdpi.com. Split aptamer designs also utilize Cy5 labeling, where two fragments of an aptamer are labeled with different fluorophores (e.g., Cy3 and Cy5), and target binding brings the fragments into proximity, enabling FRET and signal generation oup.com. This approach has been used for detecting metabolites like ATP oup.com. The high specificity and affinity of aptamers, combined with the favorable spectroscopic properties of Cy5, make Cy5-labeled aptamers powerful tools for target-specific detection in various research and diagnostic applications.
Computational Modeling and Theoretical Insights into Cy5 Acid Photophysics and Interactions
Quantum Chemical Calculations for Electronic Structure and Excited State Properties
Quantum chemical calculations, particularly DFT and TD-DFT, are indispensable for characterizing the electronic structure of Cy5 acid in its ground and excited states. These methods provide quantitative data on molecular geometries, electron distribution, and the energies and nature of electronic transitions, which directly relate to the dye's absorption and emission properties.
DFT is widely used to optimize the ground state geometry of Cy5 and its derivatives and to calculate their electronic properties, such as charge distribution and dipole moments. Studies on cyanine (B1664457) dyes, including the Cy5 core structure, have utilized DFT with various exchange-correlation functionals and basis sets to accurately determine molecular structures and understand the distribution of electrons within the molecule acs.orgmdpi.comresearchgate.netacs.orgnih.govboisestate.eduacs.org. For instance, the B3LYP functional, often combined with basis sets like 6-31+G(d,p), has been employed to optimize the ground state structures of Cy5, providing a foundation for subsequent excited-state calculations acs.orgacs.orgnih.govboisestate.edu. These calculations reveal how the electronic density is distributed across the polymethine chain and the indolenine rings, which is fundamental to the dye's optical properties. The choice of functional and basis set can influence the accuracy of the predicted geometry and electronic distribution acs.orgmdpi.comresearchgate.net.
TD-DFT is a standard method for calculating the excited-state properties of molecules and predicting their absorption and emission spectra. For Cy5, TD-DFT calculations have been performed to determine vertical singlet excitation energies and simulate absorption spectra researchgate.netacs.orgnih.govboisestate.edursc.org. Researchers have investigated the effect of different exchange-correlation functionals and solvent models on the predicted spectra acs.orgresearchgate.netacs.orgnih.gov. For example, studies using the B3LYP or ωB97XD functionals with implicit solvent models like IEF-PCM or PCM have shown good agreement between calculated and experimental absorption maxima for Cy5 in water acs.orgacs.orgnih.govboisestate.edu. TD-DFT can also provide insights into the nature of the electronic transitions (e.g., π→π*) and the change in dipole moment upon excitation, which is relevant for understanding solvatochromic effects and interactions with the environment researchgate.netresearchgate.netuni-halle.de. The accuracy of TD-DFT predictions can be dependent on the functional chosen, and some studies have benchmarked different functionals for their performance in describing cyanine dyes mdpi.comacs.orgnih.gov.
Molecular Dynamics Simulations of this compound in Diverse Chemical Environments
Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of this compound in various environments, providing information on conformational changes, interactions with solvents, and association with biomolecules over time.
MD simulations allow for the investigation of how this compound interacts with solvent molecules and the dynamics of its solvation shell. These simulations can reveal the arrangement of solvent molecules around the dye, the strength and nature of dye-solvent interactions (e.g., electrostatic interactions and hydrogen bonding), and how these interactions influence the dye's properties, such as its photophysics and aggregation behavior researchgate.netresearchgate.netnsf.gov. Studies using MD have explored the solvation dynamics of cyanine dyes, showing how the solvent environment reorganizes in response to changes in the dye's electronic state upon excitation researchgate.netuni-halle.de. Implicit and explicit solvent models, such as TIP3P water, are used in these simulations to represent the solvent environment researchgate.netnsf.govdtic.mil. Analysis of MD trajectories can provide details on the time scales of solvent reorganization and the contribution of different solvent molecules to the solvation process researchgate.netuni-halle.de.
MD simulations are particularly valuable for studying the behavior of this compound when conjugated to biomolecules, such as DNA or proteins. These simulations can model the conformational flexibility of the dye and the linker, as well as the interactions between the dye and the biomolecule dtic.milacs.orgnih.govresearchgate.netresearchgate.net. For Cy5 conjugated to DNA, MD simulations have been used to investigate dye-DNA interactions, including stacking interactions between the dye and DNA bases, and how these interactions influence the dye's orientation and dynamics dtic.milacs.orgnih.govresearchgate.net. These studies can reveal preferred binding modes (e.g., intercalation, groove binding, or external stacking) and the effect of the DNA structure or sequence on the dye's behavior dtic.milacs.orgnih.govresearchgate.net. MD simulations can also provide data on the distances and orientations between multiple dyes attached to a biomolecule, which is crucial for understanding energy transfer processes like FRET and exciton (B1674681) coupling dtic.milnih.govresearchgate.netresearchgate.net.
In Silico Design and Optimization of Novel this compound Analogues
Computational methods play a significant role in the rational design and optimization of new this compound analogues with tailored properties. By using in silico screening and prediction tools, researchers can explore the potential effects of structural modifications, such as adding substituents, on the dye's electronic structure, photophysical properties, and interactions mdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.net. DFT and TD-DFT can predict how different substituents affect properties like absorption/emission wavelengths, fluorescence quantum yields, and dipole moments mdpi.comresearchgate.net. MD simulations can assess the impact of modifications on solubility, aggregation tendency, and interactions with specific environments or biomolecules researchgate.net. This computational approach allows for the virtual screening of a large number of potential analogues, identifying promising candidates with desired characteristics before experimental synthesis and characterization, thus accelerating the development of improved fluorescent probes mdpi.comresearchgate.netrsc.orgresearchgate.net.
Predictive Modeling for Modulating Absorption/Emission Maxima and Stokes Shift
Predictive modeling plays a crucial role in understanding how structural modifications to this compound can influence its absorption and emission characteristics. TD-DFT calculations have been successfully used to compute vibrationally-resolved absorption spectra, yielding results in close agreement with experimental values. mdpi.comacs.org
Studies have shown that introducing substituents to the Cy5 core can significantly alter its spectral properties. For instance, the addition of halogen ions to Cy5 derivatives has been theoretically shown to lower vertical excitation energies, resulting in a red-shift of the maximum absorption wavelength. researchgate.net Similarly, the placement of amino groups at different positions along the polymethine chain of cyanine dyes, including Cy5, has been demonstrated to alter geometry and spectral properties, leading to a wide range of peak absorption energies. mdpi.com The electronic effects of substituents, such as their electron-donating or withdrawing character, can impact the transition dipole moment and the static dipole difference, which are correlated with changes in spectral properties. researchgate.net
Computational methods also provide insights into the Stokes shift, the difference between the absorption and emission maxima. A large Stokes shift is often associated with significant differences in the dipole moment between the ground and excited states, indicating an intramolecular charge transfer (ICT) process. mdpi.comacs.org Theoretical calculations can help elucidate the nature of electronic transitions responsible for observed absorption and emission bands. nih.govacs.org While large Stokes shifts can be beneficial for reducing background fluorescence, they are often correlated with smaller fluorescence quantum yields. mdpi.comacs.org
Computational studies can explore how solvent polarity affects absorption and emission maxima, revealing solvatochromic behavior. nih.govacs.org For example, an increase in solvent polarity can lead to a red-shift in emission peaks, suggesting a more polar excited state compared to the ground state. acs.org
Rational Design Strategies for Enhancing Photostability and Fluorescence Quantum Yield through Computational Methods
Computational methods are valuable in the rational design of this compound derivatives with improved photostability and fluorescence quantum yield. The relatively low quantum yields of Cy5 in aqueous solutions (around 0.27) are partly attributed to structural features that facilitate non-radiative decay pathways, such as cis-trans isomerization around the polymethine chain. osti.govcambridge.orgresearchgate.net This photoisomerization process represents a significant non-radiative decay pathway, and restricting this rotation can lead to increased quantum yields. osti.gov
Computational studies can help identify structural modifications that hinder photoisomerization or minimize interactions leading to photobleaching. For instance, incorporating rigid ring systems into the dye structure or attaching bulky substituents can sterically hinder rotation around the polymethine bridge, thereby increasing quantum yields. osti.govchemrxiv.org
Furthermore, computational modeling can investigate the interactions of this compound with its environment, such as when conjugated to biomolecules like DNA or proteins. cambridge.orgoup.combiorxiv.org These interactions can significantly influence the dye's photophysical properties. cambridge.orgoup.com For example, stacking interactions with nucleobases in DNA can lead to a modest increase in quantum yield by restricting dye mobility and reducing photoinduced charge transfer. osti.gov Computational simulations, such as molecular dynamics, can provide insights into the dynamic behavior of the dye in complex environments and how this relates to photostability and quantum yield. oup.combiorxiv.org
Rational design strategies guided by computational analysis can involve modifying the dye's structure to minimize interactions with quenching agents or to promote favorable interactions that enhance fluorescence. nih.gov For instance, studies have explored the effect of substituents on the hydrophobicity and electronic properties of Cy5 dyes, which can influence their aggregation behavior and interactions with biological environments. mdpi.comrsc.org Computational methods can help predict how these modifications impact properties relevant to photostability, such as the propensity for triplet state formation or photooxidation. arxiv.orgnih.gov
Challenges and Future Directions in Cy5 Acid Research and Application
Addressing Current Limitations in Established Research Applications
Strategies for Minimizing Background Fluorescence and Autofluorescence in Complex Biological Samples
A significant hurdle in fluorescence imaging is the presence of background fluorescence and autofluorescence, which can obscure the specific signal from the fluorescent probe. Autofluorescence arises from endogenous fluorophores within biological samples, such as collagen, elastin, and flavins, which typically emit light in the blue to green spectral range. bosterbio.com
Several strategies are employed to mitigate these issues:
Fluorophore Selection: Utilizing fluorophores that are excited by and emit at longer wavelengths, such as red and far-red dyes like Cy5, can help to avoid the spectral regions where autofluorescence is most prominent. oraclebio.com
Chemical Quenching Agents: Reagents like Sudan Black B and copper sulfate can be used to chemically reduce autofluorescence. However, it is important to note that some quenching agents, like Sudan Black B, may exhibit fluorescence in the far-red spectrum, potentially interfering with Cy5 detection. oraclebio.com
Fixation Method: The choice of fixation method can influence the level of autofluorescence. Formalin fixation, for instance, tends to increase autofluorescence, whereas fixation with ethanol or methanol can decrease it. Shorter fixation times are also beneficial in limiting autofluorescence. oraclebio.com
Background-Reducing Buffer Systems: Commercially available buffer systems, such as TrueBlack®, can help to minimize background signals that arise from both non-specific antibody binding and the charge-based interactions of fluorescent dyes. biotium.com
Dietary Adjustments in Animal Models: In preclinical imaging studies involving live animals, the diet can be a source of autofluorescence. Providing animals with a specialized diet free of alfalfa and chlorophyll can significantly reduce background signals. researchgate.net
Mitigation of Photobleaching and Light-Induced Damage in Live-Cell Imaging and Long-Term Observation
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a major concern in live-cell imaging and experiments requiring long-term observation. biocompare.comkeyence.com This phenomenon is caused by high-intensity illumination and prolonged exposure to light. oxinst.com The resulting loss of signal can compromise the quality and quantitative accuracy of the data.
Several approaches can be taken to minimize photobleaching:
Reduce Excitation Light Intensity and Exposure Time: Using the lowest possible light intensity and shortest exposure time necessary to obtain a satisfactory signal is a primary strategy to reduce photobleaching. oxinst.comaatbio.com This can be achieved by using neutral density filters or adjusting laser power. biocompare.com
Use of Antifade Reagents: For live-cell imaging, specialized antifade reagents that are compatible with living cells, such as VectaCell™ Trolox Antifade Reagent, can be added to the imaging medium to preserve the fluorescent signal. biocompare.com It is important to note that antifade mounting media designed for fixed samples are generally not suitable for live-cell applications due to their toxicity. biocompare.com
Selection of Photostable Dyes: Choosing fluorophores with inherent high photostability is crucial. Newer generations of fluorescent dyes are often engineered to be more resistant to photobleaching compared to older ones. keyence.comaatbio.com
Optimizing Imaging Parameters: Careful experimental design is key. This includes minimizing the total imaging time, the frequency of image acquisition, the number of fluorescent channels used simultaneously, and the z-stack height to what is essential to answer the scientific question. biocompare.com
Advanced Microscopy Techniques: The use of multipoint scanning confocal technology can enable ultrafast live imaging with very low light exposure, thereby reducing photobleaching and phototoxicity. oxinst.com
Improving Penetration Depth and Signal-to-Noise Ratio for Imaging in Thick Tissues and Organoids
Imaging deep within thick biological specimens like tissues and organoids is challenging due to light scattering, which distorts the focus of the microscope and reduces both resolution and imaging depth. mit.edu
Strategies to enhance imaging depth and signal-to-noise ratio include:
Longer Wavelength Excitation: Utilizing light of longer wavelengths, particularly in the near-infrared (NIR) spectrum, can reduce scattering and improve tissue penetration. oxinst.comnih.gov
Advanced Imaging Modalities: Techniques are being developed that leverage the scattering of light to improve imaging resolution. By shaping the wavefront of the light before it enters the tissue, it is possible to counteract the scattering effects and achieve a tighter focus at a deeper point within the sample. mit.edu
Persistent Luminescence Probes: The use of probes that exhibit persistent luminescence, which is independent of real-time excitation, can lead to less autofluorescence and highly sensitive imaging with enhanced deep tissue penetration. nih.gov
Development of Novel Cy5 Acid-Based Probes with Enhanced Functionalities
Design of Environment-Sensitive and "Turn-on" Probes for Specific Biomolecular or Cellular Events
A significant area of development is the creation of "smart" probes that change their fluorescent properties in response to specific environmental cues. These environment-sensitive and "turn-on" probes are designed to be minimally fluorescent in their basal state and exhibit a significant increase in fluorescence upon interacting with their target or sensing a change in their local environment. This approach dramatically improves the signal-to-noise ratio by reducing background from unbound probes.
One mechanism for creating such probes is the twisted intramolecular charge transfer (TICT) process. nih.gov Probes designed based on the TICT mechanism can exhibit large "turn-on" ratios in response to changes in polarity and viscosity. nih.gov For example, novel environment-sensitive fluorescent probes have been designed to detect and inhibit the enzymatic activity of metallo-β-lactamases, exhibiting excellent "turn-on" fluorescent properties that allow for the distinction of different enzyme subtypes. nih.gov
Creation of Ratiometric, pH-Sensitive, and Genetically Encoded Cy5 Analogues
To enable more quantitative and dynamic measurements within living systems, researchers are developing advanced Cy5-based probes.
Ratiometric Probes: Ratiometric probes are designed to have two different emission or excitation wavelengths, where the ratio of the fluorescence intensities at these two wavelengths is dependent on the concentration of the analyte of interest. This provides a built-in control for variations in probe concentration, light intensity, and other experimental variables, leading to more robust and quantitative measurements. For instance, a ratiometric pH probe has been developed using a pH-invariant Cy5 as an internal standard and a pH-sensitive fluorescein (FAM). nih.gov The ratio of FAM to Cy5 fluorescence provides a quantitative measure of intracellular pH. nih.gov
pH-Sensitive Probes: The local pH of cellular compartments is a critical parameter in many biological processes. pH-responsive Cy5 derivatives have been synthesized that exist in a pH-dependent equilibrium between a fluorescent open-ring structure and a non-fluorescent closed-ring structure. researchgate.net These probes can be designed to respond within specific pH ranges, allowing for the visualization of acidic compartments within cells. researchgate.net Commercially available responsive cyanine (B1664457) dyes, such as CypHer5E, also exhibit pKa values in the physiological pH range, making them suitable for monitoring pH changes during cellular processes like endocytosis. acs.org
Genetically Encoded Cy5 Analogues: While Cy5 itself is a synthetic dye, the principles of genetically encoded biosensors can be applied to create systems that utilize Cy5. Genetically encoded biosensors are proteins that can be expressed within cells to report on specific biological events. nih.govrsc.orgnih.gov These biosensors typically consist of a sensing domain that recognizes a target molecule or a change in cellular state, and a reporter domain, often a fluorescent protein. nih.gov The development of techniques for site-specific labeling of genetically expressed proteins with synthetic fluorophores like Cy5 opens the door to creating hybrid biosensors that combine the advantages of genetic targeting with the superior photophysical properties of synthetic dyes.
Exploration of Photoactivatable, Photoswitchable, and Photoreleasable Cy5 Derivatives for Advanced Control
The development of fluorescent probes with dynamically controllable emission properties represents a significant frontier in biological imaging. For Cy5 and its derivatives, research is actively pursuing the design of photoactivatable, photoswitchable, and photoreleasable variants to achieve precise spatiotemporal control over fluorescence signals. These advanced derivatives are crucial for overcoming the limitations of conventional, always-on fluorophores, enabling sophisticated imaging techniques like super-resolution microscopy and the study of dynamic molecular processes in living systems.
Photoactivatable and Photoswitchable Cy5:
Photoactivatable probes are initially in a non-fluorescent state and can be irreversibly "turned on" by a specific wavelength of light. Photoswitchable probes, in contrast, can be reversibly toggled between fluorescent (ON) and dark (OFF) states using different wavelengths of light. Cy5 has been a cornerstone in the development of photoswitchable probes for single-molecule localization microscopy (SMLM), particularly in Stochastic Optical Reconstruction Microscopy (STORM).
The photoswitching mechanism of Cy5 often involves the use of a thiol-containing buffer. Upon excitation with a red laser (e.g., 633 nm or 657 nm), Cy5 transitions to a stable dark state through the covalent addition of a thiolate anion to its polymethine bridge, which disrupts the conjugated system. The fluorescent state can be recovered by illumination with a shorter wavelength light, such as UV or violet light (e.g., 405 nm), which induces the dissociation of the thiol adduct. This reversible switching allows for the sequential activation and localization of a sparse subset of individual Cy5 molecules, enabling the reconstruction of a super-resolution image that bypasses the diffraction limit of light.
To enhance multicolor imaging capabilities, Cy5 is often paired with an "activator" dye. In these constructs, the activator molecule (e.g., Cy3, Cy2, or Alexa Fluor 405) absorbs light at a specific wavelength and facilitates the reactivation of the nearby dark-state Cy5 reporter molecule. This strategy allows for spectrally distinct activation, enabling multicolor STORM imaging by using different activator dyes paired with Cy5. For instance, an Alexa 405-Cy5 pair can be activated with a violet laser, while a Cy3-Cy5 pair is activated by a green laser, allowing for the differentiation of multiple targets within the same sample.
Research in this area focuses on several key goals:
Improving Photostability: Enhancing the resistance of Cy5 derivatives to photobleaching during repeated switching cycles to increase the number of localization events per molecule, leading to higher quality super-resolution images.
Optimizing Switching Kinetics: Fine-tuning the rates of switching between the ON and OFF states and the duty cycle (the fraction of time the molecule is in the fluorescent state) to improve imaging speed and reduce artifacts.
Developing Activator-Free Photoswitching: Creating Cy5 derivatives that can be efficiently photoswitched without the need for an activator dye, simplifying labeling schemes and experimental setups.
"Self-healing" Dyes: Engineering Cy5 conjugates with intramolecular photostabilizers, such as cyclooctatetraene (B1213319) (COT) or Trolox, to enhance photostability without requiring high concentrations of these agents in the imaging buffer, which is particularly important for live-cell imaging.
| Derivative Type | Switching Mechanism | Activating Wavelength | Deactivating Wavelength | Key Application |
| Photoswitchable Cy5 | Reversible thiol addition to the polymethine chain | 405 nm (UV/Violet) | 633-657 nm (Red) | STORM Super-Resolution Microscopy |
| Cy3-Cy5 Pair | FRET-assisted activation | ~532-561 nm (Green) | ~650 nm (Red) | Multicolor STORM |
| Alexa 405-Cy5 Pair | Activator-mediated reactivation | ~405 nm (Violet) | ~650 nm (Red) | Multicolor STORM |
| Self-healing Cy5 | Intramolecular photostabilizers (e.g., COT, Trolox) | N/A (focus on stability) | N/A (focus on stability) | High-photostability imaging, Single-molecule studies |
Photoreleasable Cy5 (Caged Dyes):
Photoreleasable, or "caged," Cy5 derivatives are designed to be initially inert and non-fluorescent. The fluorophore is chemically modified with a photolabile protecting group that quenches its fluorescence. Upon irradiation with light of a specific wavelength (typically UV or violet), this "cage" is cleaved, irreversibly releasing the active, fluorescent Cy5 molecule. This uncaging process provides a powerful tool for achieving precise spatiotemporal control over the release of a fluorescent signal.
The development of caged this compound allows researchers to introduce the probe to a biological system in its inactive form, minimizing background fluorescence. By focusing a light source on a specific region of interest, they can generate a fluorescent signal only in that defined area and at a precise moment in time. This is invaluable for pulse-chase experiments, tracking the movement and fate of labeled molecules from a specific starting point, and studying dynamic cellular processes without the confounding signal from fluorophores outside the region of interest.
Future research on photoreleasable Cy5 derivatives is aimed at:
Red-shifting the Uncaging Wavelength: Developing caging groups that can be removed with longer wavelength light (e.g., blue or green) to reduce phototoxicity and improve tissue penetration for in vivo applications.
Improving Uncaging Efficiency: Increasing the quantum yield of the photorelease reaction to enable activation with lower light doses, further minimizing potential damage to biological samples.
Creating Novel Caging Chemistries: Synthesizing new photolabile protecting groups that release the fluorophore with minimal side products and offer orthogonal uncaging capabilities, allowing for the independent activation of different probes in the same system.
The exploration of these advanced Cy5 derivatives with controllable photoresponses is a critical component of the evolution of fluorescence imaging, providing researchers with an expanding toolkit for visualizing and quantifying biology with unprecedented precision and control.
Integration with Emerging Technologies and Methodological Advancements
The utility of this compound and its derivatives is significantly amplified when combined with other cutting-edge technologies. These integrations enable more complex experimental designs, deeper data analysis, and the development of novel diagnostic and research platforms.
Combinatorial Approaches with Optogenetics, Chemogenetics, and Force Spectroscopy
The convergence of Cy5-based fluorescence imaging with techniques that manipulate cellular functions offers powerful new ways to probe biological systems.
Optogenetics and Chemogenetics: Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity (e.g., neuronal firing or signaling pathway activation) using light or specific designer drugs, respectively. youtube.comresearchgate.net Combining these control modalities with Cy5-based imaging allows researchers to directly visualize the downstream consequences of their manipulations. For example, a specific population of neurons could be activated using optogenetics while a Cy5-labeled protein is tracked to observe changes in its localization or interactions in real-time. Similarly, chemogenetics could be used to modulate a signaling pathway over a longer timescale, with Cy5 reporters providing a continuous readout of the cellular response. This combination transforms Cy5 from a passive observer into a key component of a functional interrogation toolkit, linking controlled cellular perturbations to observable molecular events.
Force Spectroscopy: Techniques like Atomic Force Microscopy (AFM) or magnetic tweezers are used to apply and measure piconewton-scale forces on single molecules or cells. Integrating fluorescence microscopy with these methods, often termed fluorescence-force spectroscopy, allows for the simultaneous measurement of mechanical properties and the visualization of fluorescently labeled components. This compound can be used to label specific proteins or DNA sequences in these assays. For instance, as a protein is unfolded by mechanical force, the change in distance between two Cy5 labels (or a Cy5-FRET partner pair) can report on the conformational changes of the molecule in real-time, correlating mechanical transitions with specific structural rearrangements.
Application of Advanced Image Analysis, Machine Learning, and Artificial Intelligence Algorithms for Data Interpretation
The vast and complex datasets generated by modern fluorescence microscopy, especially super-resolution techniques using photoswitchable Cy5, necessitate advanced computational tools for their analysis. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable for extracting meaningful biological insights. nih.gov
Super-Resolution Image Processing: AI-powered algorithms can significantly improve the quality and speed of SMLM data analysis. Deep learning models can be trained to more accurately identify and localize single-molecule emission events from raw image data, even in noisy conditions, leading to higher-resolution final images. bionity.comanalytica-world.com Furthermore, ML can accelerate the image reconstruction process, which is traditionally computationally intensive. analytica-world.com
Image Segmentation and Feature Extraction: AI excels at automated image segmentation—the process of identifying and outlining objects of interest, such as cells, organelles, or molecular clusters, within an image. wiley.com For images containing Cy5-labeled structures, deep learning models can be trained to recognize specific patterns or morphologies that might be too subtle or complex for human observers to discern, enabling high-throughput, unbiased quantitative analysis of cellular features. leica-microsystems.com
Predictive Modeling: By analyzing large datasets from Cy5-based experiments, ML models can identify correlations and build predictive models. For instance, an AI could be trained to predict a cell's state (e.g., healthy vs. diseased) or its response to a drug based on the spatial organization and intensity of Cy5-labeled biomarkers. In diagnostics, ML algorithms can analyze fluorescence signals from multiple probes, including Cy5, to de-mix spectral crosstalk and accurately predict the concentration of different analytes in a multiplexed assay. nih.gov
| Technology | Application with Cy5 Data | Potential Impact |
| Deep Learning | Denoising and enhancing raw microscopy images. | Improved signal-to-noise ratio and image clarity. |
| Convolutional Neural Networks (CNNs) | Automated segmentation of cells and subcellular structures labeled with Cy5. | High-throughput, objective quantification of morphological features. |
| Machine Learning Classifiers | Classification of cellular phenotypes based on Cy5 fluorescence patterns. | Automated cell sorting and identification for diagnostics and research. |
| AI-based Reconstruction | Faster and more accurate reconstruction of super-resolution (STORM) images. | Increased speed of data analysis and improved spatial resolution. |
Development of Miniaturized Systems, Microfluidics, and Point-of-Care Diagnostic Devices Utilizing this compound
The robust photophysical properties of this compound, including its high extinction coefficient and emission in the far-red spectrum (which minimizes autofluorescence from biological samples), make it an ideal fluorophore for miniaturized analytical systems.
Microfluidics and Lab-on-a-Chip (LOC) Systems: Microfluidic devices, which manipulate minute volumes of fluid in micrometer-scale channels, offer numerous advantages for biological assays, including reduced sample and reagent consumption, faster analysis times, and high-throughput capabilities. nih.govnih.gov Cy5 is frequently used as a detection molecule in these systems for immunoassays, nucleic acid analysis, and cell sorting. nih.gov Its brightness allows for sensitive detection even in the small detection volumes characteristic of microfluidic channels. For example, a LOC device can be designed to capture specific antibodies from a blood sample, which are then detected by a secondary antibody labeled with this compound, enabling a rapid and sensitive diagnostic test. researchgate.netsemi.ac.cn
Point-of-Care (POC) Diagnostics: There is a growing demand for diagnostic devices that can be used outside of traditional laboratory settings, such as in clinics, at home, or in resource-limited environments. nih.gov Fluorescence-based POC devices often offer higher sensitivity than colorimetric assays. nih.gov Cy5 and other red-emitting dyes are particularly well-suited for these applications because they can be efficiently excited by low-cost light sources like LEDs, and their emitted light can be detected by simple and inexpensive photodetectors. starfishmedical.com The development of compact, portable readers, some even leveraging smartphone cameras, combined with disposable microfluidic cartridges containing Cy5-based reagents, is paving the way for highly sensitive POC tests for infectious diseases, cancer biomarkers, and other health indicators. creative-biolabs.com
The integration of this compound into these miniaturized platforms is a key enabler for the next generation of diagnostic tools, promising to make sophisticated bioanalysis more accessible, affordable, and rapid.
Q & A
Q. How can researchers quantify this compound labeling efficiency and purity post-conjugation?
-
Methodological Answer : Use UV-Vis spectroscopy to calculate the dye-to-protein ratio (DPR) via Beer-Lambert law:
where is the protein’s extinction coefficient and is the correction factor for Cy5 absorption at 280 nm. Validate purity via HPLC or MALDI-TOF to confirm monodisperse conjugates .
Advanced Research Questions
Q. How can conflicting reports on this compound’s quantum yield in aqueous versus organic solvents be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and aggregation effects. Perform comparative studies using standardized solvents (e.g., PBS vs. DMSO) with matched dye concentrations. Measure quantum yield via integrating sphere-equipped fluorometers, referencing rhodamine B as a standard. Control for environmental factors (temperature, dissolved oxygen) and validate with time-resolved fluorescence spectroscopy to assess solvent-dependent excited-state dynamics .
Q. What molecular mechanisms underlie this compound’s pH-dependent fluorescence quenching, and how can this be experimentally characterized?
- Methodological Answer : Protonation of Cy5’s indole nitrogen at low pH disrupts its conjugated π-system, reducing fluorescence. To investigate, titrate Cy5 solutions across pH 4–9 and monitor emission spectra (λex 640 nm, λem 670 nm). Pair with NMR or FTIR to track structural changes. For in-cell studies, use pH-calibrated ratiometric probes (e.g., SNARF-1) in parallel to correlate intracellular pH with Cy5 signal loss .
Q. What strategies mitigate this compound’s aggregation in hydrophobic environments during live-cell imaging?
- Methodological Answer : Aggregation can be minimized using biocompatible surfactants (e.g., 0.01% Tween-20) or conjugation to hydrophilic linkers (e.g., PEG4). Conduct dynamic light scattering (DLS) to assess particle size distribution pre- and post-modification. Compare fluorescence anisotropy in aggregated vs. dispersed states. For in vivo applications, employ click chemistry to attach Cy5 post-targeting to reduce nonspecific hydrophobic interactions .
Q. How can this compound be integrated into multiplexed imaging workflows without spectral overlap?
- Methodological Answer : Pair Cy5 with fluorophores emitting in the green (e.g., FITC) or near-infrared (e.g., Cy7) regions. Use spectral unmixing algorithms (e.g., linear discriminant analysis) on hyperspectral imaging systems. Validate specificity via single-stain controls and Förster resonance energy transfer (FRET) exclusion tests. Optimize laser lines and emission filters to minimize cross-talk .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistent this compound signal intensities in fixed versus live-cell assays?
- Methodological Answer : Fixation (e.g., paraformaldehyde) may crosslink Cy5 or alter membrane permeability. Compare fixed and live cells using identical imaging parameters. Quantify intracellular dye retention via flow cytometry. Include fixation-compatible mounting media (e.g., with antifade agents) and validate with organelle-specific markers to rule out localization artifacts .
Q. What statistical approaches are suitable for analyzing this compound’s photobleaching kinetics across biological replicates?
- Methodological Answer : Apply nonlinear regression to fit fluorescence decay curves to a mono- or bi-exponential model:
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare rate constants () between experimental groups. Report 95% confidence intervals and effect sizes to contextualize biological significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
